Azido-PEG8-hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h1-18,20H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZSHNFUKYUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatility of Azido-PEG8-hydrazide in Bioconjugation and Drug Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Azido-PEG8-hydrazide is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring an azide group at one end and a hydrazide group at the other, connected by a hydrophilic 8-unit polyethylene glycol (PEG) spacer, allows for the precise and efficient linkage of various biomolecules. This guide delves into the core applications, experimental methodologies, and key data associated with the use of this compound in research.
Core Applications in Research
This compound is primarily utilized in bioconjugation chemistry, a field focused on creating stable linkages between different molecules, at least one of which is a biomolecule. The azide and hydrazide functional groups enable chemoselective reactions, meaning they react specifically with their respective partners, minimizing side reactions and ensuring a well-defined final product.
The most prominent applications of this compound include:
-
Antibody-Drug Conjugate (ADC) Development: This linker is instrumental in attaching potent cytotoxic drugs to monoclonal antibodies (mAbs). The hydrazide end can react with aldehyde or ketone groups on a modified antibody, while the azide end can be coupled to a drug molecule via copper-catalyzed or copper-free "click chemistry" reactions. The PEG8 spacer enhances the solubility and reduces the aggregation of the resulting ADC, contributing to improved pharmacokinetics and therapeutic efficacy.
-
Protein and Peptide Modification: Researchers use this compound to modify proteins and peptides for various purposes, such as introducing labels for imaging, attaching them to surfaces for diagnostic assays, or creating novel therapeutic constructs. The hydrazide group can be selectively reacted with periodate-oxidized glycans on glycoproteins, providing a site-specific method for conjugation.
-
Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces, such as those of microarrays or nanoparticles. This is essential for developing diagnostic tools and targeted drug delivery systems.
-
Proteomics and Activity-Based Protein Profiling (ABPP): In proteomics research, this compound can be used to link probes to target proteins, facilitating their identification and characterization. In ABPP, it can be part of a chemical probe designed to react with a specific class of enzymes, allowing for the subsequent attachment of a reporter tag via click chemistry.
Key Experimental Data
The efficiency and reliability of bioconjugation reactions involving this compound are critical for its successful application. The following table summarizes key quantitative data related to its use.
| Parameter | Value/Range | Conditions | Application Example |
| Hydrazone Formation pH | 4.5 - 5.5 | Aqueous buffer, room temperature | Antibody-linker conjugation via oxidized glycans |
| Click Chemistry (CuAAC) | >95% | Copper (I) catalyst, aqueous or organic solvent, room temperature | Drug-linker conjugation for ADC synthesis |
| Linker Stability (Plasma) | >90% after 7 days | Incubation in human plasma at 37°C | Preclinical evaluation of ADC stability |
| PEG Spacer Length | ~28.2 Å | Calculated length | Provides hydrophilicity and spatial separation |
| Molecular Weight | 437.48 g/mol | N/A | Used for calculating reaction stoichiometry |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Site-Specific Antibody-Linker Conjugation via Glycan Oxidation
-
Antibody Preparation:
-
Dialyze the monoclonal antibody (e.g., Trastuzumab) against a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Glycan Oxidation:
-
Add a freshly prepared solution of sodium periodate (NaIO4) to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature to oxidize the cis-diols of the glycans to aldehydes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 10 minutes.
-
Remove excess periodate and glycerol by buffer exchange using a desalting column equilibrated with 0.1 M sodium acetate, pH 5.5.
-
-
Hydrazone Formation:
-
Add a 50-fold molar excess of this compound (dissolved in a minimal amount of DMSO and diluted in the reaction buffer) to the oxidized antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted linker and other small molecules.
-
-
Characterization:
-
Determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Protocol 2: Drug-Linker Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation:
-
Dissolve the alkyne-modified cytotoxic drug and the azide-functionalized antibody-linker conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of copper (II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).
-
-
Click Reaction:
-
In a reaction vessel, combine the antibody-linker conjugate and a 5-10 fold molar excess of the alkyne-modified drug.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO4 and sodium ascorbate.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final ADC using SEC to remove unreacted drug, catalyst, and other reagents.
-
-
Characterization:
-
Characterize the final ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, and SDS-PAGE to confirm the integrity of the conjugate.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Immobilization of biomolecules on a surface using this compound.
An In-depth Technical Guide to Azido-PEG8-hydrazide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-hydrazide is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation and drug delivery. Its unique architecture, featuring a terminal azide group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide moiety, offers a versatile platform for the precise and efficient linkage of biomolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its effective implementation in research and development.
The azide group provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of a stable triazole linkage with alkyne-modified molecules.[1][2] Concurrently, the hydrazide group allows for covalent bond formation with carbonyl compounds (aldehydes and ketones), which can be found in or introduced into biomolecules like glycoproteins.[3][4] The intervening PEG8 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugates.[5]
Chemical Structure and Physicochemical Properties
This compound is a monodisperse PEG derivative with a defined chain length, ensuring batch-to-batch consistency in bioconjugation applications. The chemical structure consists of an azido group at one terminus of the PEG chain and a hydrazide group at the other.
Chemical Structure:
N₃-(CH₂CH₂O)₈-C(O)NHNH₂
The properties of this compound are summarized in the table below. It is important to note that some properties may vary slightly between different suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₉N₅O₉ | |
| Molecular Weight | 481.54 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, protected from moisture |
Key Applications and Reaction Mechanisms
The bifunctional nature of this compound allows for a two-step sequential or a one-pot conjugation strategy, providing flexibility in the design of complex bioconjugates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound readily participates in CuAAC reactions with terminal or internal alkynes to form a stable 1,4- or 1,5-disubstituted 1,2,3-triazole ring, respectively. This "click" reaction is highly efficient, specific, and biocompatible, making it ideal for labeling proteins, nucleic acids, and other biomolecules.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Hydrazone Ligation
The hydrazide moiety reacts with aldehydes or ketones to form a hydrazone bond. This reaction is particularly useful for conjugating to glycoproteins, which can be oxidized to generate aldehyde groups on their carbohydrate chains. The resulting hydrazone linkage is relatively stable at physiological pH but can be engineered to be cleavable under acidic conditions, a desirable feature for drug delivery systems targeting the acidic environment of tumors or endosomes.
References
An In-depth Technical Guide to Azido-PEG8-hydrazide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-hydrazide is a heterobifunctional linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1] Its structure, featuring a terminal azide group, an eight-unit polyethylene glycol (PEG) spacer, and a hydrazide moiety, provides a versatile platform for the precise and sequential conjugation of different molecules. This guide offers a comprehensive overview of the synthesis, functional groups, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their work.
The azide (-N₃) and hydrazide (-NHNH₂) functional groups are central to the utility of this linker. The azide group is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] This allows for the stable ligation of this compound to molecules containing alkyne groups. Concurrently, the hydrazide group can react specifically with carbonyl-containing molecules like aldehydes and ketones to form hydrazone linkages, which are frequently utilized in drug delivery systems.[2] The PEG8 spacer enhances the water solubility and biocompatibility of the resulting conjugates.[3]
Core Properties and Quantitative Data
This compound is a well-defined, monodisperse compound, which is critical for reproducible bioconjugation. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 481.54 g/mol (as free base) | [2] |
| 481.6 g/mol (as HCl salt) | ||
| Purity | ≥95% to 98% | |
| Molecular Formula | C₁₉H₃₉N₅O₉ (as HCl salt) | |
| Spacer Arm Length | 26 atoms, ~29.7 Å | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Temperature | -20°C |
Synthesis of this compound
While this compound is commercially available, a general synthetic route can be devised based on established methods for the functionalization of PEG linkers. A plausible multi-step synthesis starting from a commercially available precursor like tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (HO-PEG8-NHBoc) is outlined below. This proposed synthesis involves the introduction of the azide group followed by the conversion of the protected amine to a hydrazide.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Azido-PEG8-NHBoc
-
Mesylation/Tosylation: Dissolve HO-PEG8-NHBoc (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N, 1.5 equivalents). Slowly add a solution of methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) (1.2 equivalents) in DCM. Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated or tosylated intermediate.
-
Azidation: Dissolve the crude intermediate in dimethylformamide (DMF). Add sodium azide (NaN₃, 5 equivalents) and heat the mixture to 65-80°C overnight.
-
Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. Dissolve the residue in water and extract with DCM. The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to yield Azido-PEG8-NHBoc.
Step 2: Synthesis of Azido-PEG8-amine
-
Boc Deprotection: Dissolve Azido-PEG8-NHBoc in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting crude Azido-PEG8-amine can be used in the next step after ensuring the removal of acid.
Step 3: Conversion of Amine to Hydrazide
The direct conversion of a primary amine to a hydrazide is a complex transformation. A more common and practical approach to synthesize this compound would be to start from a precursor with a carboxylic acid or ester group, such as Azido-PEG8-acid.
Alternative and More Practical Synthesis from Azido-PEG8-acid:
A more feasible synthesis would start with commercially available Azido-PEG8-acid.
Caption: Practical synthesis route from Azido-PEG8-acid.
Detailed Experimental Protocol (from Azido-PEG8-acid)
-
Activation of Carboxylic Acid: Dissolve Azido-PEG8-acid (1 equivalent) in anhydrous DCM. Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the reaction mixture at room temperature overnight.
-
Hydrazinolysis: Cool the reaction mixture to 0°C and add hydrazine hydrate (2-5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography.
Functional Groups and Their Reactions
This compound possesses two key functional groups that can be reacted orthogonally.
The Azide Group: Click Chemistry
The azide group is primarily used in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
-
SPAAC: Reacts with strained cyclooctynes (e.g., DBCO, BCN) without the need for a copper catalyst, which is advantageous for applications in living systems where copper can be toxic.
References
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG8-hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG8-hydrazide
This compound is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, enabling the covalent linkage of biomolecules with a high degree of specificity and efficiency. This guide provides a comprehensive overview of its mechanism of action, detailing the distinct roles of its azide, polyethylene glycol (PEG), and hydrazide moieties. We will explore the kinetics and stability of the resulting conjugates, provide detailed experimental protocols, and present visual workflows to facilitate a deeper understanding of its application in drug development and other research areas.
The unique architecture of this compound, featuring two distinct bioorthogonal reactive groups, allows for a two-step sequential or one-pot conjugation strategy. This versatility is particularly advantageous for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over stoichiometry and linker chemistry is paramount for therapeutic efficacy.
Core Components and Their Functionality
The utility of this compound stems from the synergistic action of its three key components:
-
Azide Group (-N₃): The azide group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high yield and specificity. It is virtually absent in biological systems, rendering it a bioorthogonal reactive handle. The azide group's primary role is to participate in cycloaddition reactions with alkynes, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage.
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic and flexible chain. Its inclusion in the linker design offers several key advantages in bioconjugation:
-
Enhanced Solubility: The PEG chain imparts water solubility to the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1][2]
-
Reduced Immunogenicity: PEGylation can mask epitopes on biomolecules, potentially reducing their immunogenicity.
-
Improved Pharmacokinetics: The hydrophilic nature and flexibility of the PEG spacer can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.
-
Steric Hindrance Reduction: The spacer arm physically separates the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.
-
-
Hydrazide Group (-C(O)NHNH₂): The hydrazide group provides a reactive handle for conjugation to carbonyl compounds (aldehydes and ketones). This reaction forms a hydrazone bond, which is notably stable at physiological pH but can be engineered to be cleavable under mildly acidic conditions, such as those found in the tumor microenvironment or within endosomes.[1] This pH-sensitive lability is a highly desirable feature for controlled drug release in targeted therapies.
Mechanism of Action in Bioconjugation
This compound enables a variety of bioconjugation strategies through the independent reactivity of its azide and hydrazide functional groups.
Hydrazone Bond Formation
The hydrazide moiety reacts with aldehydes or ketones to form a hydrazone linkage. This reaction is a nucleophilic addition-elimination process. Aldehydes are generally more reactive than ketones. The reaction is typically carried out at a slightly acidic pH (pH 5-7) to facilitate the dehydration step.[3] Aniline has been shown to catalyze hydrazone formation, significantly increasing the reaction rate.[4]
The stability of the resulting hydrazone bond is pH-dependent. Acylhydrazones, like those formed from this compound, are generally more stable at neutral pH compared to alkylhydrazones but are more susceptible to hydrolysis at acidic pH. This property is exploited in the design of acid-cleavable linkers for ADCs, where the cytotoxic payload is released in the acidic environment of lysosomes after internalization into the target cancer cell. For applications requiring a more stable linkage, the hydrazone bond can be reduced to a secondary amine using a reducing agent like sodium cyanoborohydride.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group of this compound can be conjugated to an alkyne-containing molecule via two primary "click" chemistry pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that forms a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and increase the reaction rate. While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) to react with the azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic catalyst. SPAAC is therefore highly suitable for bioconjugation in living systems. However, the reaction kinetics of SPAAC are generally slower than CuAAC, and the required cyclooctyne reagents can be more complex and expensive to synthesize.
Quantitative Data Summary
The efficiency and kinetics of bioconjugation with this compound are dependent on the specific reaction partners and conditions. The following tables summarize typical quantitative data for the hydrazone formation and azide-alkyne cycloaddition reactions.
Table 1: Hydrazone Formation Kinetics and Stability
| Parameter | Value | Conditions | Reference |
| Reaction Rate Constant (k) | ~10⁻¹ M⁻¹s⁻¹ | Ligation of a 3'-hydrazide-modified oligonucleotide with an aromatic aldehyde. | |
| Half-life of Hydrazone Bond | 3 hours to 300 days | Varies with pH and structure of reactants. Increasingly stable as pH approaches neutrality. | |
| pH for Optimal Formation | 5.0 - 7.0 | Slightly acidic conditions favor the reaction. | |
| Catalyst | Aniline or m-phenylenediamine | Can significantly increase reaction rates. |
Table 2: Azide-Alkyne Cycloaddition (Click Chemistry) Comparison
| Parameter | CuAAC | SPAAC | Reference |
| Reaction Rate Constant (k) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | |
| Biocompatibility | Lower due to copper cytotoxicity | High (copper-free) | |
| Reactants | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) | |
| Typical Yield | High to quantitative | High to quantitative | |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12) | Physiological temperature and pH |
Experimental Protocols
The following are generalized protocols for bioconjugation using this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Hydrazone Ligation to an Aldehyde-Containing Protein
Materials:
-
Aldehyde-containing protein
-
This compound
-
Reaction Buffer: 100 mM MES, pH 5.5
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving the linker)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and catalyst.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound conjugated biomolecule
-
Alkyne-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
THPTA stock solution (e.g., 50 mM)
-
Sodium Ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve the this compound conjugated biomolecule and the alkyne-containing molecule in the Reaction Buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Monitor the reaction progress by an appropriate method (e.g., HPLC, LC-MS).
-
Purify the final conjugate to remove the copper catalyst and excess reagents.
Conclusion
This compound is a versatile and powerful heterobifunctional linker that offers researchers and drug development professionals a high degree of control over the bioconjugation process. Its distinct azide and hydrazide functionalities, coupled with the beneficial properties of the PEG spacer, enable the construction of well-defined and stable bioconjugates. The choice between hydrazone formation and the two primary forms of azide-alkyne cycloaddition—CuAAC and SPAAC—allows for the tailoring of conjugation strategies to the specific requirements of the application, whether it be for in vitro diagnostics or in vivo therapeutics. A thorough understanding of the mechanisms of action, reaction kinetics, and stability of the resulting linkages is crucial for the successful implementation of this compound in the development of next-generation bioconjugates.
References
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG8-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG8-hydrazide, a heterobifunctional linker crucial in bioconjugation, drug delivery systems, and proteomics.[1] This document outlines its physicochemical properties, presents detailed experimental protocols for its characterization, and visualizes key reaction pathways and workflows.
Introduction to this compound
This compound is a versatile chemical tool featuring a terminal azide (-N₃) group and a hydrazide (-CONHNH₂) moiety, separated by an eight-unit polyethylene glycol (PEG) spacer.[1][2] The azide group facilitates "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), offering a highly efficient and specific method for conjugation with molecules containing alkyne or cyclooctyne groups.[1][3] The hydrazide group readily reacts with carbonyl compounds like aldehydes and ketones to form hydrazone linkages. The hydrophilic PEG spacer enhances aqueous solubility, improves biocompatibility, and can increase the in vivo circulation time of the conjugated molecule.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various experimental settings. The presence of the hydrophilic PEG chain generally imparts good solubility in aqueous solutions and polar organic solvents.
Quantitative Solubility Data
While extensive quantitative solubility data for this compound across a wide range of solvents and temperatures is not broadly published, information from manufacturers and analogous "Azide PEG" compounds provides a strong indication of its solubility profile.
| Solvent | Reported Solubility | Reference | Notes |
| Water | Soluble / ~10 mg/mL (analogous) | Nanocs Inc. | The HCl salt form is noted to be water-soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble / ~10 mg/mL (analogous) | Nanocs Inc. | Soluble. |
| Dimethylformamide (DMF) | Soluble | BroadPharm | Soluble. |
| Dichloromethane (DCM) | Soluble | BroadPharm | Solubility noted for analogous Azido-PEG8 compounds. |
Note: Solubility is influenced by factors such as temperature, pH, and ionic strength of the buffer. It is recommended to empirically determine the solubility for your specific application.
Experimental Protocol: Determining Aqueous Solubility (Equilibrium Method)
This method determines the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water or buffer of choice
-
Vials
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous solvent in a vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Stability Profile
The stability of this compound and its conjugates is crucial for its storage and the integrity of the resulting bioconjugates. The primary points of potential instability are the hydrazide group and the hydrazone bond formed upon conjugation.
Chemical Stability
Hydrazide Group: The hydrazide group itself is generally stable under standard storage conditions. However, it can react with aldehydes or ketones, so care should be taken to avoid contamination with such compounds (e.g., acetone).
Azide Group: The azide group is remarkably stable under most biological conditions and does not readily react with most biological nucleophiles, making it an excellent bioorthogonal handle. However, it can be reduced by phosphines, such as TCEP, in a reaction known as the Staudinger ligation.
Hydrazone Bond Stability: The hydrazone bond formed by the reaction of the hydrazide with a carbonyl group exhibits pH-dependent stability. It is relatively stable at neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.0). This property is often exploited in drug delivery systems designed for payload release in the acidic environments of endosomes or lysosomes. The half-lives of hydrazone-based conjugates can range from hours to days, depending on the pH and the specific chemical structure of the reactants.
Enzymatic Stability
The PEG backbone of this compound is generally considered resistant to enzymatic degradation. The primary mechanism of cleavage for hydrazone-linked conjugates in biological systems is expected to be pH-mediated hydrolysis in acidic intracellular compartments rather than direct enzymatic cleavage of the hydrazone bond.
Storage and Handling
For long-term storage, this compound should be stored at -20°C. Before use, it should be allowed to come to room temperature before opening to limit exposure to moisture. Stock solutions can be prepared in a dry solvent and should be frozen when not in use.
Experimental Protocol: Assessing Hydrazone Bond Stability by RP-HPLC
This protocol provides a general method to determine the stability of a hydrazone-linked conjugate at various pH values.
Materials:
-
Hydrazone-linked conjugate of interest
-
Buffers at various pH values (e.g., 5.0, 6.0, 7.4)
-
Incubator (e.g., 37°C)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the hydrazone conjugate (e.g., 1-2 mg/mL) in a suitable solvent such as DMSO or the HPLC mobile phase.
-
Sample Preparation: Prepare aliquots of the conjugate in the different pH buffers.
-
Incubation: Incubate the samples at a controlled temperature, typically 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH condition and stop the reaction, for instance, by flash freezing or neutralizing the pH.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact conjugate and any cleavage products. The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are monitored.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample to determine the stability profile.
Bioconjugation and Reaction Pathways
This compound is a heterobifunctional linker, allowing for a sequential two-step conjugation strategy.
Step 1: Hydrazone Formation: The hydrazide group reacts with an aldehyde or ketone to form a pH-sensitive hydrazone bond. This reaction is most efficient in a slightly acidic environment (pH 5-7). This is particularly useful for conjugating molecules to glycoproteins, where the sugar residues can be oxidized with sodium periodate to generate reactive aldehyde groups.
Step 2: Azide "Click" Chemistry: The terminal azide group provides a bioorthogonal handle for a subsequent conjugation step. It remains inert during the initial hydrazide-carbonyl reaction. This azide can then be specifically reacted with a molecule containing an alkyne group through CuAAC or with a strained cyclooctyne (e.g., DBCO, BCN) via SPAAC. These "click chemistry" reactions are highly efficient and can be performed in aqueous, biological conditions.
Visualizations
The following diagrams illustrate the key workflows and chemical principles associated with this compound.
Caption: Sequential bioconjugation workflow using this compound.
Caption: Mechanism of acid-catalyzed hydrazone bond hydrolysis.
Conclusion
This compound is a valuable tool for researchers in drug development and related fields due to its dual functionality and the favorable properties imparted by the PEG spacer. Its solubility in both aqueous and common organic solvents facilitates its use in a variety of conjugation reactions. The key feature of the resulting acylhydrazone linkage is its pH-dependent stability, being relatively stable at physiological pH and labile under acidic conditions, which is advantageous for targeted drug delivery. A thorough understanding of its solubility and stability, as outlined in this guide, is essential for the successful design and execution of experiments involving this versatile linker.
References
The Core Attributes of Azido-PEG8-hydrazide: An In-depth Technical Guide for Advanced Bioconjugation
For researchers, scientists, and professionals in drug development, the strategic selection of crosslinking agents is paramount to the success of their molecular constructs. Among the diverse array of available linkers, Azido-PEG8-hydrazide has emerged as a particularly versatile and powerful tool. Its unique heterobifunctional architecture, coupled with a hydrophilic polyethylene glycol (PEG) spacer, offers a high degree of control and efficiency in the stepwise conjugation of biomolecules. This technical guide provides a comprehensive overview of the key features of this compound, including its chemical properties, reaction mechanisms, and detailed experimental protocols, to empower its effective application in the laboratory.
Core Features and Chemical Properties
This compound is a heterobifunctional crosslinker characterized by the presence of a terminal azide (-N₃) group and a hydrazide (-NHNH₂) group, separated by an eight-unit polyethylene glycol chain. This distinct structure imparts several advantageous properties that are critical for advanced bioconjugation applications.
The azide group serves as a bioorthogonal handle for "click chemistry," a suite of reactions known for their high efficiency and specificity.[1][2] It can readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[1][3] These reactions form stable triazole linkages under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules.[4]
The hydrazide moiety, on the other hand, selectively reacts with carbonyl compounds, specifically aldehydes and ketones, to form a hydrazone bond. This reaction is particularly useful for targeting glycoproteins, as the carbohydrate side chains can be gently oxidized to generate aldehyde groups. The PEG spacer, a hydrophilic polymer, enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can improve biocompatibility and reduce non-specific interactions.
A defining characteristic of the hydrazone bond formed is its pH-dependent stability. It remains relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5). This feature is highly advantageous for applications requiring triggered release of a payload within the acidic microenvironments of tumors or cellular compartments like endosomes and lysosomes.
| Property | Value | Source |
| Molecular Weight | 481.54 g/mol | |
| Spacer Arm | 8-unit Polyethylene Glycol (PEG) | |
| Reactive Groups | Azide (-N₃), Hydrazide (-NHNH₂) | |
| Azide Reactivity | Alkynes (CuAAC), Strained Alkynes (SPAAC) | |
| Hydrazide Reactivity | Aldehydes, Ketones | |
| Solubility | Water Soluble |
Reaction Mechanisms and Signaling Pathways
The utility of this compound lies in its ability to facilitate a two-step sequential conjugation. The first step typically involves the reaction of the hydrazide with a carbonyl-containing molecule, followed by the "click" reaction of the azide with an alkyne-functionalized molecule.
Hydrazide-Carbonyl Conjugation
The reaction between the hydrazide and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism to form a hydrazone linkage. This reaction is most efficient in a slightly acidic environment (pH 5-7).
Caption: Reaction of an aldehyde with this compound to form a hydrazone conjugate.
Azide-Alkyne "Click" Chemistry
Following the initial conjugation, the terminal azide group is available for a highly specific and efficient "click" reaction. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used method.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins (e.g., Antibodies)
This protocol describes the gentle oxidation of carbohydrate moieties on a monoclonal antibody (mAb) to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or dialysis device
Procedure:
-
Prepare the mAb solution at a concentration of 1-10 mg/mL in an appropriate buffer.
-
Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the oxidized mAb from excess reagents using SEC or dialysis.
Protocol 2: Conjugation of this compound to Aldehyde-Containing Biomolecules
Materials:
-
Aldehyde-containing biomolecule (e.g., oxidized mAb from Protocol 1)
-
This compound
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Quenching solution (optional)
-
SEC column or dialysis device
Procedure:
-
Dissolve the aldehyde-containing biomolecule in the conjugation buffer.
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of this compound to the biomolecule solution.
-
For catalyzed reactions, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching solution.
-
Purify the Azido-PEG8-conjugated biomolecule from excess reagents using SEC or dialysis.
Protocol 3: "Click" Reaction of Azido-PEG8-Conjugate with an Alkyne-Containing Molecule
Materials:
-
Azido-PEG8-conjugated biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SEC column or dialysis device
Procedure:
-
Prepare a stock solution of the alkyne-containing molecule.
-
In the reaction buffer, combine the Azido-PEG8-conjugated biomolecule and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio).
-
Prepare a fresh premix of CuSO₄ and the copper-chelating ligand.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of the reducing agent.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final conjugate using SEC or dialysis to remove the catalyst and excess reagents.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the creation of an antibody-drug conjugate (ADC) using this compound.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis using this compound.
References
An In-depth Technical Guide to PEG Linkers in Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the cell-killing potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of Polyethylene Glycol (PEG) linkers, a class of hydrophilic linkers increasingly employed to overcome the challenges associated with hydrophobic payloads. We will explore the fundamental properties of PEG, its impact on pharmacokinetics and drug-to-antibody ratios, the distinction between cleavable and non-cleavable designs, and detailed experimental protocols for the synthesis and characterization of PEGylated ADCs.
Introduction to Antibody-Drug Conjugates (ADCs)
ADCs are complex immunoconjugates designed to function as "biological missiles," delivering highly potent cytotoxic drugs directly to cancer cells while sparing healthy tissue.[1][2] This targeted approach widens the therapeutic window of potent cytotoxins that would otherwise be too toxic for systemic administration. An ADC is composed of three primary components:
-
A Monoclonal Antibody (mAb): Engineered to bind with high specificity to a tumor-associated antigen that is overexpressed on the surface of cancer cells.[1][2]
-
A Cytotoxic Payload: A small-molecule drug capable of inducing cell death at sub-nanomolar concentrations.[1]
-
A Chemical Linker: The covalent bridge that connects the payload to the antibody. The linker's stability is paramount, ensuring the ADC remains intact in systemic circulation and only releases the payload upon reaching the target cell.
The general mechanism of action involves the ADC binding to its target antigen, followed by internalization into the cancer cell, typically via endocytosis. Once inside, the ADC is trafficked to lysosomes, where the linker is cleaved or the antibody is degraded, releasing the active payload to exert its cytotoxic effect, often leading to apoptosis.
The Critical Role of the Linker
The linker is far more than a simple tether; it profoundly influences the overall properties of the ADC. An ideal linker must:
-
Ensure Stability: Remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which could cause systemic toxicity.
-
Enable Efficient Release: Allow for the timely and efficient release of the payload inside the target tumor cell.
-
Influence Physicochemical Properties: The linker's chemical nature can affect the ADC's solubility, aggregation propensity, and pharmacokinetic profile.
Many potent payloads and traditional chemical linkers are hydrophobic. This hydrophobicity can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, compromising therapeutic efficacy.
Introduction to Polyethylene Glycol (PEG) Linkers
To counteract the challenges posed by hydrophobicity, developers have increasingly turned to hydrophilic linkers, with Polyethylene Glycol (PEG) being a leading choice. PEG is a polyether compound known for its hydrophilicity, lack of toxicity, and low immunogenicity. Incorporating PEG chains into the linker structure—a process known as PEGylation—can dramatically improve the physicochemical properties of the resulting ADC. These linkers are often constructed from discrete, monodispersed PEG units (dPEG®) to ensure batch-to-batch consistency and a uniform molecular weight, which is critical for regulatory approval.
Key Properties and Advantages of PEG Linkers in ADCs
Enhanced Hydrophilicity and Solubility
The primary advantage of PEG linkers is their ability to increase the overall hydrophilicity of the ADC. By "shielding" the hydrophobic payload within a hydration shell, PEG linkers mitigate aggregation, improve solubility, and create more stable and easier-to-handle ADC formulations.
Improved Pharmacokinetics (PK) and Reduced Clearance
PEGylation is a well-established strategy for extending the plasma half-life of therapeutic proteins. By increasing the hydrodynamic radius of the ADC, PEG linkers reduce renal clearance, leading to a longer circulation time. This extended exposure can increase the probability of the ADC reaching its target tumor cells, which is particularly advantageous for targets with low antigen density. Studies have shown that PEGylated ADCs exhibit prolonged half-life (t½), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).
Higher Drug-to-Antibody Ratio (DAR) and Stability
The drug-to-antibody ratio (DAR)—the number of drug molecules conjugated to a single antibody—is a critical quality attribute. While a higher DAR can increase potency, it often exacerbates the hydrophobicity issues of the payload, leading to aggregation and rapid clearance. Attempts to increase the DAR beyond 3-4 with hydrophobic linkers often fail. Hydrophilic PEG linkers, however, can offset this increased hydrophobicity, enabling the development of stable ADCs with higher DAR values (e.g., DAR 8) that remain effective in vivo.
Reduced Immunogenicity and Aggregation
PEG chains are non-immunogenic and can help mask potential epitopes on the payload or linker, reducing the risk of an immune response against the ADC. By preventing aggregation, PEGylation also helps maintain the structural integrity and binding affinity of the monoclonal antibody.
Types of PEG Linkers
Like other linkers, PEG-based linkers can be broadly categorized as cleavable or non-cleavable, a design choice that dictates the payload release mechanism.
Cleavable Linkers
Cleavable linkers are designed to be broken down by specific triggers present within the target cell, such as enzymes or acidic pH.
-
Enzyme-Sensitive Linkers: These often incorporate a peptide sequence (e.g., valine-citrulline) that is selectively cleaved by lysosomal proteases like Cathepsin B, which are highly active inside cancer cells.
-
pH-Sensitive Linkers: These utilize acid-labile groups, such as a hydrazone bond, which are stable at the neutral pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on a stable thioether bond, do not have a specific chemical trigger for release. Instead, the payload is liberated only after the complete proteolytic degradation of the antibody backbone within the lysosome. This process releases the payload still attached to the linking amino acid. ADCs with non-cleavable linkers often exhibit greater plasma stability and may offer a wider therapeutic window.
Quantitative Impact of PEGylation on ADC Performance
The inclusion of PEG linkers has a quantifiable impact on the pharmacokinetic and therapeutic properties of ADCs. The table below summarizes comparative data from various studies, illustrating the benefits of PEGylation.
| ADC Property | Non-PEGylated ADC | PEGylated ADC | Fold Change/Improvement | Source(s) |
| Pharmacokinetics | ||||
| Clearance Rate (Rat model) | ~20-30 mL/day/kg (No PEG) | ~5-10 mL/day/kg (PEG₈) | ~3-4x Slower Clearance | |
| Plasma Half-life (t½) | 19.6 minutes (No PEG) | Significantly Improved | Not Quantified | |
| In Vitro Cytotoxicity | ||||
| IC₅₀ (vs. NCI-N87 cells) | Base Value | 6.5x to 22.5x higher (4kDa & 10kDa PEG) | Reduced Potency In Vitro | |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition | Effective | More Potent Tumor Regression | Enhanced Efficacy | |
| Physicochemical Properties | ||||
| Drug-to-Antibody Ratio (DAR) | Limited to ~4 due to aggregation | Stable at DAR 8 | Enables Higher Loading | |
| Hydrophilicity | Prone to aggregation | Less prone to aggregation | Improved Stability |
Note: Direct quantitative comparisons are often study-specific. The data presented are illustrative of general trends observed in the literature. Longer PEG chains can sometimes slightly reduce in vitro cytotoxicity due to steric hindrance, but this is often outweighed by superior in vivo performance due to improved PK.
Experimental Protocols for PEGylated ADCs
Protocol: Synthesis of a PEGylated Drug-Linker
This representative protocol describes the synthesis of a maleimide-functionalized PEG linker attached to the payload MMAE (monomethyl auristatin E).
Objective: To synthesize a drug-linker construct (e.g., mDPR-PEG₈-glucuronide-MMAE) for subsequent conjugation to a monoclonal antibody.
Methodology:
-
Lysine-PEG Intermediate Synthesis: Start with a protected lysine amino acid (e.g., Fmoc-L-Lys-OH). The ε-amine of the lysine is acylated using an NHS-activated methoxy-PEG reagent (e.g., m-PEG₈-NHS ester) to form an Fmoc-Lys(PEG₈)-OH intermediate.
-
Activation and Coupling to Payload: The free carboxylic acid of the Fmoc-Lys(PEG₈)-OH intermediate is converted to an activated ester (e.g., using NHS). This activated intermediate is then reacted with a pre-synthesized payload unit (e.g., glucuronide-MMAE) to form a stable amide bond.
-
Deprotection: The N-terminal Fmoc protecting group on the lysine is removed using standard conditions (e.g., treatment with piperidine in DMF).
-
Addition of Maleimide Group: The newly freed N-terminal amine is reacted with a maleimide-containing reagent (e.g., mDPR(Boc)-OSu) to introduce the antibody-reactive functional group.
-
Final Deprotection and Purification: Any remaining protecting groups (e.g., Boc) are removed, and the final drug-linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.
Protocol: Conjugation to the Monoclonal Antibody
This protocol details the conjugation of the synthesized PEGylated drug-linker to a mAb via cysteine engineering.
Objective: To covalently attach the drug-linker to the antibody by targeting interchain disulfide bonds.
Methodology:
-
Antibody Reduction: A solution of the monoclonal antibody (e.g., at 10 mg/mL in PBS buffer, pH 7.4) is treated with a mild reducing agent, such as tris(2-carboxy-ethyl)-phosphine (TCEP). A controlled molar excess (e.g., 12 equivalents) is used to selectively reduce the four interchain disulfide bonds while leaving the intrachain disulfides intact.
-
Conjugation Reaction: The purified PEGylated drug-linker (from section 7.1) is added to the solution of the reduced antibody. The maleimide group on the linker reacts specifically with the free thiol groups of the reduced cysteines to form a stable thioether bond. The reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker.
-
Purification: The resulting ADC is purified from excess drug-linker and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol: ADC Characterization via Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful analytical technique used to determine the drug-to-antibody ratio (DAR) distribution of an ADC.
Objective: To separate and quantify ADC species with different numbers of conjugated drugs.
Methodology:
-
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of a hydrophobic payload increases the ADC's overall hydrophobicity. As the DAR increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column, resulting in a longer retention time.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase: A reverse salt gradient is employed.
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.
-
-
Analysis: The purified ADC sample is injected onto the column equilibrated with high salt buffer. A linear gradient from high salt to low salt is run, causing the ADC species to elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Data Interpretation: The resulting chromatogram shows a series of peaks. The first peak corresponds to the unconjugated antibody (DAR 0), followed by peaks for DAR 2, DAR 4, DAR 6, and DAR 8 species (for cysteine-linked ADCs). The area of each peak is integrated to determine the relative abundance of each species, and a weighted average DAR can be calculated.
Visualizing ADC Mechanisms and Workflows
Mechanism of Action of a PEGylated ADC```dot
Caption: Logical relationship of the core components in a PEGylated ADC.
Experimental Workflow for PEGylated ADC Synthesis
Caption: Experimental workflow for the synthesis and characterization of a PEGylated ADC.
Conclusion and Future Outlook
The incorporation of Polyethylene Glycol linkers has become a pivotal strategy in modern ADC design. By imparting hydrophilicity, PEG linkers effectively counteract the solubility and aggregation issues associated with potent cytotoxic payloads, enabling the development of more stable ADCs with higher drug loading. The resulting improvements in pharmacokinetics, including longer plasma half-lives and reduced clearance rates, contribute to enhanced in vivo efficacy. The choice between cleavable and non-cleavable PEG linker architectures allows for fine-tuning of the payload release mechanism to suit the specific target and payload biology.
Future advancements will likely focus on novel PEG configurations, such as branched or pendant structures, to further optimize ADC properties. Additionally, the combination of PEGylation with site-specific conjugation technologies will continue to drive the development of highly homogeneous ADCs with precisely controlled DARs and superior therapeutic indices, pushing the boundaries of targeted cancer therapy.
References
An In-depth Technical Guide on the Role of the PEG8 Spacer in Azido-PEG8-hydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG8-hydrazide is a heterobifunctional linker that has garnered significant attention in the field of bioconjugation, particularly in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This molecule uniquely combines three key components: an azide group for bioorthogonal "click" chemistry, a hydrazide group for conjugation to carbonyl-containing molecules, and a central polyethylene glycol (PEG) spacer of eight ethylene glycol units (PEG8). This technical guide provides a comprehensive examination of the critical role the PEG8 spacer plays in defining the physicochemical properties and biological efficacy of conjugates synthesized using this compound. We will delve into the quantitative aspects of the PEG8 spacer, provide detailed experimental protocols for its use, and visualize its role in relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a versatile chemical tool designed for the precise linkage of two different molecules. Its utility stems from its bifunctional nature, enabling a two-step sequential or one-pot conjugation strategy.
-
Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage under mild conditions.[1]
-
Hydrazide Group (-C(O)NHNH₂): The hydrazide moiety readily reacts with aldehydes and ketones to form a hydrazone bond. This reaction is particularly useful for targeting glycoproteins after periodate oxidation, which generates aldehyde groups, or for conjugating molecules with ketone handles. The stability of the resulting hydrazone bond is often pH-dependent, being relatively stable at physiological pH and cleavable under acidic conditions, a property that can be exploited for drug delivery to acidic tumor microenvironments or within endosomes and lysosomes.[2][3]
-
PEG8 Spacer: The central component connecting the azide and hydrazide is an eight-unit polyethylene glycol chain. This spacer is not merely a passive linker; it imparts crucial properties to the overall conjugate that significantly influence its biological performance.
The Pivotal Role of the PEG8 Spacer
The PEG8 spacer is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which is critical for producing homogenous bioconjugates with reproducible pharmacological profiles.[4] The primary roles of the PEG8 spacer include:
-
Enhanced Solubility and Reduced Aggregation: Many bioactive molecules, such as potent chemotherapy agents or small molecule inhibitors used in PROTACs, are hydrophobic. The hydrophilic nature of the PEG8 spacer significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and improving its handling and in vivo bioavailability.[4]
-
Improved Pharmacokinetics and Pharmacodynamics: The hydrodynamic radius of a PEGylated molecule is increased, which reduces its renal clearance and prolongs its circulation half-life in the bloodstream. This leads to a more sustained plasma concentration and can allow for less frequent dosing.
-
Reduced Immunogenicity: The flexible PEG8 chain can "shield" the conjugated biomolecule (e.g., a protein or antibody) from the host's immune system by masking antigenic epitopes, thereby reducing the risk of an immunogenic response.
-
Optimal Spatial Orientation: The length and flexibility of the PEG8 spacer are critical for ensuring that the two conjugated molecules can adopt the optimal spatial orientation relative to each other. In the context of PROTACs, the linker length is a key determinant of the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Data on PEG8 Spacers and Hydrazone Linkages
The selection of a linker should be guided by quantitative data. The following tables summarize key properties of the PEG8 spacer and the stability of the hydrazone linkage.
Table 1: Physicochemical Properties of a Representative PEG8 Spacer
| Property | Value | Reference |
| Chemical Formula (backbone) | C₁₆H₃₂O₈ | |
| Molecular Weight (backbone) | Approx. 352.4 g/mol | |
| Spacer Arm Length | Approx. 29.8 Å | |
| Number of PEG Units | 8 | By Definition |
Note: The exact molecular weight and formula of this compound will vary depending on the end-group modifications.
Table 2: Comparative Stability of Hydrazone Linkages
| Hydrazone Type | Condition | Half-life | Reference |
| Aliphatic Aldehyde-derived | pH 7.4, 37°C | Reasonably Stable | |
| Aliphatic Aldehyde-derived | pH 5.5, 37°C | Highly Unstable (<2 min) | |
| Aromatic Aldehyde-derived | pH 7.4, 37°C | Highly Stable (>72 h) | |
| Aromatic Aldehyde-derived | pH 5.5, 37°C | Highly Stable (>48 h) |
Experimental Protocols
The following protocols provide a generalized framework for the use of an this compound linker in the synthesis of a bioconjugate, such as a PROTAC.
Protocol 1: Conjugation of a Ketone-containing Molecule to the Hydrazide Terminus
Objective: To form a hydrazone linkage between a ketone-functionalized small molecule (Molecule A) and this compound.
Materials:
-
Ketone-functionalized Molecule A
-
This compound
-
Anhydrous methanol or ethanol
-
Acetic acid (glacial)
-
Reaction vessel
-
Stirring apparatus
-
Analytical HPLC and LC-MS for reaction monitoring
Procedure:
-
Dissolve the ketone-functionalized Molecule A (1.0 eq) in anhydrous methanol.
-
Add this compound (1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting Azido-PEG8-hydrazone-Molecule A conjugate can be purified by flash column chromatography or preparative HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-terminated intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a ligand for an E3 ligase, Molecule B).
Materials:
-
Azido-PEG8-hydrazone-Molecule A (1.0 eq)
-
Alkyne-functionalized Molecule B (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., DMF/water or t-BuOH/water)
-
Reaction vessel
-
Stirring apparatus
-
Analytical HPLC and LC-MS for reaction monitoring
Procedure:
-
Dissolve Azido-PEG8-hydrazone-Molecule A and Alkyne-functionalized Molecule B in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution should turn a yellow-orange color.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final conjugate (Molecule A-hydrazone-PEG8-triazole-Molecule B) is purified by preparative HPLC.
Visualizing the Role of this compound
Graphviz diagrams are provided below to illustrate the conceptual framework of using this compound in the context of PROTACs.
PROTAC Mechanism of Action
References
Methodological & Application
Application Notes and Protocols for Azido-PEG8-hydrazide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-hydrazide is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug delivery.[1][2] This molecule possesses two distinct reactive moieties: an azide group (-N₃) and a hydrazide group (-CONHNH₂), separated by an eight-unit polyethylene glycol (PEG) spacer.[1] The azide group enables covalent ligation to alkyne-containing molecules via the highly efficient and specific click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] The hydrazide group can react with carbonyl compounds, such as aldehydes and ketones, to form a hydrazone linkage, which is notably pH-sensitive and can be engineered for controlled release applications. The hydrophilic PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces non-specific binding, and can improve pharmacokinetic profiles.
These dual functionalities allow for a modular and sequential approach to constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.
Data Presentation
Comparison of Azide-Alkyne Click Chemistry Reactions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide, driven by ring strain. |
| Catalyst Required | Yes, Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate). | No, it is a copper-free reaction. |
| Biocompatibility | The copper catalyst can be toxic to living cells, though ligands like THPTA can mitigate this. | Highly biocompatible and suitable for in vivo and live-cell applications due to the absence of a cytotoxic catalyst. |
| Reaction Rate | Generally very fast, with high yields achieved in a short time. | Reaction rate is dependent on the strain of the cyclooctyne, with DBCO generally being faster than BCN. |
| Typical Reaction Time | 1-4 hours at room temperature. | 4-12 hours at room temperature. |
| Reactant Molar Excess | 5-10 fold molar excess of the alkyne-containing molecule is recommended. | 3-10 fold molar excess of the strained alkyne-containing molecule is recommended. |
| Key Advantage | High reaction speed and yield. | Excellent biocompatibility and no need for a metal catalyst. |
Hydrazone Formation: Influence of Carbonyl Partner
| Carbonyl Partner | Resulting Hydrazone Stability | Typical Reaction Conditions | Key Considerations |
| Aromatic Aldehydes | More stable to acidic hydrolysis compared to hydrazones from aliphatic aldehydes. | pH 5.0-6.0, room temperature, 2-4 hours. Aniline can be used as a catalyst. | The stability can be advantageous for applications requiring a more robust linkage. |
| Aliphatic Aldehydes | Less stable and more susceptible to hydrolysis under mildly acidic conditions (pH 5-6). | pH 5.0-6.0, room temperature, 2-4 hours. | Ideal for drug delivery systems designed for triggered release in acidic environments like endosomes or tumors. |
| Ketones | Generally form hydrazone bonds more slowly and the resulting linkage is less labile compared to those formed with aldehydes. | Longer reaction times or elevated temperatures may be required. | May be used when a more stable, non-cleavable linkage is desired. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in deionized water)
-
Sodium Ascorbate solution (100 mM in deionized water, freshly prepared)
-
Degassed, deionized water
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified protein in PBS, pH 7.4, to a final concentration of 100 µM.
-
Prepare a 10 mM stock solution of this compound in degassed, deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution to achieve a final concentration of 1 mM of the linker (a 10-fold molar excess).
-
In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ solution to a final concentration of 0.5 mM and the 50 mM THPTA solution to a final concentration of 2.5 mM (5 equivalents to copper). Gently vortex the premix.
-
-
Initiation and Incubation:
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-functionalized antibody with a DBCO-modified drug.
Materials:
-
Azide-functionalized antibody (prepared by reacting the antibody with this compound via its hydrazide group)
-
DBCO-modified drug
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reactant Preparation:
-
Prepare the azide-functionalized antibody in PBS, pH 7.4.
-
Dissolve the DBCO-modified drug in a minimal amount of DMSO.
-
-
Reaction Setup:
-
Add a 3- to 10-fold molar excess of the DBCO-drug solution to the azide-functionalized antibody solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) using SEC or HIC to remove unreacted drug and other impurities.
-
Protocol 3: Hydrazone Formation
This protocol describes the conjugation of this compound to an aldehyde-modified protein.
Materials:
-
This compound
-
Aldehyde-modified protein
-
Conjugation buffer (e.g., 100 mM MES buffer, pH 5.0-6.0)
-
DMSO (if necessary for dissolving the linker)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the aldehyde-modified protein to the conjugation buffer (pH 5.0-6.0) to facilitate hydrazone formation.
-
-
Reactant Preparation:
-
Prepare a stock solution of this compound in the conjugation buffer or a minimal amount of DMSO.
-
-
Reaction Setup:
-
Add a 20-50 molar excess of the this compound solution to the aldehyde-modified protein solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted linker.
-
Visualizations
References
Application Notes and Protocols: Site-Specific Labeling of Glycoproteins with Azido-PEG8-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of glycoproteins is a critical technique in bioconjugation, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as advanced diagnostic and imaging agents. Azido-PEG8-hydrazide is a heterobifunctional linker that facilitates the selective labeling of glycoproteins on their carbohydrate moieties. This approach is advantageous as it typically avoids modification of amino acid residues that may be crucial for the protein's biological function and structural integrity.[1][2]
The labeling process is a two-step method.[3] First, the cis-diol groups of sugar residues, such as sialic acid, on the glycoprotein are gently oxidized using sodium periodate to create reactive aldehyde groups.[2][4] Subsequently, the hydrazide group of this compound reacts with these aldehydes to form a stable hydrazone bond. This introduces a terminal azide group onto the glycoprotein, which can then be used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a molecule of interest (e.g., a fluorescent dye, a drug, or a biotin tag). The polyethylene glycol (PEG) spacer enhances the solubility and reduces non-specific binding of the conjugate.
Principle of the Method
The labeling strategy is based on two sequential bioorthogonal reactions:
-
Oxidation: Mild oxidation of cis-diol-containing sugar residues on the glycoprotein with sodium meta-periodate (NaIO₄) generates reactive aldehyde groups. The selectivity of this oxidation can be controlled by the concentration of periodate; for instance, 1 mM periodate primarily targets terminal sialic acid residues.
-
Hydrazone Ligation: The hydrazide moiety of this compound nucleophilically attacks the newly formed aldehydes, resulting in a stable hydrazone linkage. This reaction is efficient at a slightly acidic to neutral pH (pH 5.5-7.5).
-
Click Chemistry: The azide-functionalized glycoprotein can then be conjugated to an alkyne-containing molecule of interest via a highly efficient and specific click chemistry reaction.
Data Presentation
The efficiency of glycoprotein labeling is influenced by several factors, including the concentration of the oxidizing agent, the molar ratio of the hydrazide linker to the protein, and the reaction time. The following table summarizes representative data on the degree of labeling (DOL) for a standard IgG antibody under different conditions.
| Condition | NaIO₄ Concentration | Hydrazide:Protein Molar Ratio | Reaction Time (Hydrazone Ligation) | Degree of Labeling (DOL) | Protein Recovery |
| 1 | 1 mM | 20:1 | 2 hours | ~1.8 | >95% |
| 2 | 10 mM | 20:1 | 2 hours | ~3.5 | >95% |
| 3 | 10 mM | 50:1 | 4 hours | ~5.2 | >90% |
Note: This data is representative and the optimal conditions may vary depending on the specific glycoprotein and the desired DOL.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the oxidation of carbohydrate moieties on a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., IgG antibody) at 1-10 mg/mL
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 1 M Glycerol in water
-
Desalting column (e.g., PD-10)
Procedure:
-
Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer with the Oxidation Buffer using a desalting column. Adjust the final protein concentration to 5 mg/mL.
-
Periodate Preparation: Prepare a fresh 100 mM stock solution of NaIO₄ in the Oxidation Buffer. Note: Protect the periodate solution from light.
-
Oxidation Reaction:
-
For sialic acid-specific oxidation, add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
-
Quenching: Stop the oxidation by adding the Quenching Solution to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and quenching agent by buffer exchanging the oxidized glycoprotein into the Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column.
Protocol 2: Hydrazone Ligation with this compound
This protocol conjugates the azide linker to the oxidized glycoprotein.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
(Optional) Aniline
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve a 50-fold molar excess of the linker over the glycoprotein as a starting point.
-
(Optional but Recommended) Catalyst Addition: For enhanced reaction efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker and catalyst by performing a buffer exchange into the final Storage Buffer (e.g., PBS, pH 7.4) using a desalting column.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled glycoprotein.
Materials:
-
Azide-labeled glycoprotein from Protocol 2
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye, drug)
-
Click Chemistry Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled glycoprotein (at a final concentration of 10-50 µM) with the alkyne-functionalized molecule (at a 5-10 fold molar excess over the protein).
-
Add the Click Chemistry Reaction Buffer.
-
-
Initiate the Click Reaction:
-
Prepare a fresh catalyst premix by combining the CuSO₄ stock and THPTA stock in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture.
-
Add the sodium ascorbate stock solution to a final concentration of 1-2 mM to reduce Cu(II) to Cu(I).
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final glycoprotein conjugate by size-exclusion chromatography to remove excess reagents and byproducts.
Visualizations
Caption: Experimental workflow for glycoprotein labeling.
Caption: Chemical pathway for glycoprotein modification.
Caption: Click chemistry conjugation reaction.
References
Application of Azido-PEG8-hydrazide in PROTAC Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG8-hydrazide in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3]
This compound is a versatile, heterobifunctional linker that has gained prominence in PROTAC development. Its structure features a polyethylene glycol (PEG) chain of eight units, flanked by an azide (-N3) group on one end and a hydrazide (-NHNH2) group on the other. This unique combination of functionalities offers several advantages for PROTAC synthesis and function:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. This can, in turn, enhance cell permeability and overall pharmacokinetic properties.[3]
-
Optimal Length and Flexibility: The 8-unit PEG spacer provides a defined and flexible linker length, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Orthogonal Reactivity for Modular Synthesis: The azide and hydrazide groups offer orthogonal chemical handles for a modular and efficient PROTAC assembly. The hydrazide can react with an aldehyde or ketone to form a stable hydrazone bond, while the azide group is amenable to highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the stepwise and controlled conjugation of the POI and E3 ligase ligands.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, using a representative example of a BRD4-targeting PROTAC.
Representative Application: Synthesis of a BRD4-Targeting PROTAC
For the purpose of illustrating the application of this compound, we will describe the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, herein named BRD4-PEG8-CRBN . This PROTAC will utilize a derivative of the well-characterized BRD4 inhibitor, JQ1, as the warhead and pomalidomide as the E3 ligase (Cereblon, CRBN) recruiting ligand.
Signaling Pathway and Mechanism of Action
PROTACs like BRD4-PEG8-CRBN function by inducing the proximity of the target protein (BRD4) to the E3 ubiquitin ligase (CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Experimental Protocols
The synthesis of BRD4-PEG8-CRBN is proposed as a two-step process involving the initial formation of a JQ1-linker intermediate via hydrazone ligation, followed by a click chemistry reaction with an alkyne-modified pomalidomide derivative.
Protocol 1: Synthesis of JQ1-Azido-PEG8-hydrazone Intermediate
This protocol describes the conjugation of an aldehyde-functionalized JQ1 derivative with this compound.
Materials:
-
JQ1-aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
-
Argon or Nitrogen atmosphere
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
HPLC for purification
Procedure:
-
Dissolve JQ1-aldehyde in anhydrous DMF under an inert atmosphere.
-
Add this compound to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the JQ1-Azido-PEG8-hydrazone intermediate.
Protocol 2: Synthesis of Final PROTAC (BRD4-PEG8-CRBN) via CuAAC
This protocol details the final "click" reaction between the JQ1-azide intermediate and an alkyne-functionalized pomalidomide.
Materials:
-
JQ1-Azido-PEG8-hydrazone (1.0 eq)
-
Pomalidomide-alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Argon or Nitrogen atmosphere
-
Stir plate and magnetic stir bar
-
Reaction vial
-
HPLC for purification
Procedure:
-
Dissolve JQ1-Azido-PEG8-hydrazone and Pomalidomide-alkyne in the t-Butanol/Water solvent mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC, BRD4-PEG8-CRBN, by reverse-phase HPLC.
Caption: Synthetic workflow for the proposed BRD4-PEG8-CRBN PROTAC.
Protocol 3: Evaluation of BRD4 Degradation by Western Blot
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., MV4-11)
-
BRD4-PEG8-CRBN PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MV4-11 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of BRD4-PEG8-CRBN (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. While the BRD4-PEG8-CRBN is a representative example, the following table presents expected quantitative data based on published BRD4 degraders with similar PEG linker lengths.
| Compound | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-PEG8-CRBN (Expected) | BRD4 | CRBN | This compound | 1-10 | >90 | MV4-11 |
| Published BRD4 Degrader 1 | BRD4 | VHL | PEG-based | 7.5 | >95 | PC3 |
| Published BRD4 Degrader 2 | BRD4 | CRBN | PEG-based | ~1 | >90 | 22Rv1 |
Conclusion
This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its hydrophilic PEG spacer can improve the physicochemical properties of the resulting PROTAC, while its orthogonal azide and hydrazide functionalities allow for a controlled and efficient assembly process using robust chemical reactions like hydrazone ligation and click chemistry. The detailed protocols and representative data provided herein offer a comprehensive guide for researchers and drug development professionals in the application of this linker for the development of novel protein degraders. The rational design of the linker is a critical aspect of PROTAC development, and this compound represents a powerful tool in the PROTAC toolbox.
References
Application Notes: Azido-PEG8-hydrazide Conjugation to Aldehydes and Ketones
Introduction
Azido-PEG8-hydrazide is a heterobifunctional crosslinker designed for advanced bioconjugation applications in research, diagnostics, and drug development.[1][2] This reagent features two distinct reactive moieties: a hydrazide group and an azide group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1] The hydrazide group facilitates covalent bonding with carbonyl compounds (aldehydes and ketones) to form a hydrazone linkage.[2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific interactions, and provides a flexible connection between conjugated molecules. The terminal azide group allows for subsequent, highly specific ligation to alkyne-containing molecules via "click chemistry".
This two-step conjugation strategy is particularly valuable for the site-specific modification of biomolecules, including the development of antibody-drug conjugates (ADCs), where a therapeutic payload is attached to an antibody. The hydrazone bond is notably pH-sensitive, remaining relatively stable at physiological pH (~7.4) but undergoing hydrolysis under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). This property can be exploited for the controlled release of drugs inside target cells.
Data Presentation
Quantitative data is essential for optimizing conjugation strategies. The following tables summarize key parameters for the formation, stability, and analysis of hydrazone linkages.
Table 1: Typical Reaction Parameters for Hydrazone Bond Formation
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| pH | 5.0 - 7.0 | The reaction is catalyzed by mild acid. Optimal rates are often observed around pH 4.5-6.0, which facilitates the dehydration step of the mechanism without excessive protonation of the hydrazide nucleophile. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed. Higher temperatures are generally not required. |
| Reaction Time | 2 - 4 hours | Incubation time can be optimized based on the reactivity of the specific carbonyl and the desired conjugation efficiency. |
| Molar Excess of Linker | 20- to 100-fold | A significant molar excess of this compound over the biomolecule is used to drive the reaction to completion. |
| Catalyst (Optional) | Aniline (10-20 mM) | Aniline can be used to catalyze the reaction, increasing the rate of hydrazone formation, especially at neutral pH. |
Table 2: Comparative Hydrolytic Stability of C=N Double Bonds
| Linkage Type | Stability at Physiological pH (~7.4) | Stability at Acidic pH (~5.0) | Key Characteristics |
|---|---|---|---|
| Alkylhydrazone | Least Stable | Highly Labile | Most susceptible to hydrolysis among hydrazone types. |
| Acylhydrazone (from Aldehyde) | Moderately Stable | Labile | Stability is influenced by substituents. Aromatic aldehydes generally form more stable hydrazones than aliphatic ones due to electronic conjugation. |
| Oxime | Highly Stable | Significantly More Stable than Hydrazones | Rate constants for hydrolysis can be nearly 1000-fold lower than for simple hydrazones, making them preferable for applications requiring high stability. |
Table 3: Analytical Techniques for Conjugation Efficiency Determination
| Technique | Principle | Primary Output | Sensitivity |
|---|---|---|---|
| Mass Spectrometry (ESI/MALDI-TOF) | Measures the mass-to-charge ratio of the conjugate to confirm the mass shift upon linker addition. | Mass confirmation of the conjugate and assessment of purity. | High (ng-µg) |
| Reverse-Phase HPLC (RP-HPLC) | Separates the conjugate from unreacted starting materials based on differences in hydrophobicity. | Purity of the conjugate; allows for quantification of reactants and products. | High (ng-µg) |
| UV-Vis Spectroscopy | Measures the change in absorbance upon formation of the hydrazone bond or by monitoring absorbance at 280 nm for proteins. | Qualitative confirmation and monitoring of reaction kinetics. | Low to Moderate (µg-mg) |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Purification of the final conjugate from excess, unreacted linker. | N/A (Purification) |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a glycoprotein, such as a monoclonal antibody (mAb).
Protocol 1: Generation of Aldehyde Groups on an Antibody via Periodate Oxidation
This protocol describes the creation of reactive aldehyde groups on the carbohydrate moieties of an antibody, which are typically located in the Fc region, away from the antigen-binding site.
Materials:
-
Antibody solution (e.g., 5 mg/mL)
-
Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in Oxidation Buffer, freshly prepared)
-
Quenching Solution (e.g., 15 mM Propylene Glycol or Glycerol)
-
Desalting column (e.g., G-25) equilibrated with Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 6.5-7.4)
Procedure:
-
Buffer exchange the antibody into ice-cold Oxidation Buffer.
-
Add the freshly prepared NaIO₄ solution to the antibody solution. A final NaIO₄ concentration of 1-2 mM is common.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding the Quenching Solution and incubate for an additional 10-15 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column to remove excess periodate and quenching reagents, collecting the protein fraction in the Conjugation Buffer.
-
Determine the concentration of the oxidized antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the formation of the hydrazone bond between the generated aldehydes on the antibody and the hydrazide group of the linker.
Materials:
-
Purified oxidized antibody from Protocol 1
-
This compound
-
Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Aniline (optional, for catalysis)
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) for purification
Procedure:
-
Dissolve this compound in the Conjugation Buffer.
-
Add a 20- to 50-fold molar excess of the this compound solution to the oxidized antibody solution.
-
Optional (for catalysis): If performing the reaction at a neutral pH, add aniline to a final concentration of 10-20 mM to accelerate the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify the Azido-PEG8-antibody conjugate from excess, unreacted linker and other reagents using an SEC column. The mobile phase should be a neutral buffer like PBS, pH 7.4.
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated antibody.
-
Characterize the conjugate to determine the degree of labeling (see Protocol 3).
Protocol 3: Characterization of the Conjugate
Confirming the success of the conjugation and quantifying the number of linkers per antibody is a critical step.
Procedure:
-
Mass Spectrometry: Acquire the mass spectrum of the purified conjugate. Compare this to the spectrum of the unconjugated antibody. The mass shift should correspond to the mass of the attached this compound linker(s), allowing for the determination of the degree of labeling.
-
RP-HPLC: Inject the purified conjugate onto an RP-HPLC column. The conjugate will typically have a different retention time than the unconjugated antibody. The purity of the conjugate can be assessed by integrating the peak areas.
Visualizations
// Reactants R1 [label="Biomolecule-CHO\n(Aldehyde)"]; plus1 [label="+"]; R2 [label="H₂N-NH-CO-PEG8-N₃\n(this compound)"];
// Intermediate Product P1 [label="Biomolecule-CH=N-NH-CO-PEG8-N₃\n(Hydrazone Intermediate)"];
// Second Reaction plus2 [label="+"]; R3 [label="Alkyne-Payload"]; P2 [label=<
Biomolecule-CH=N-NH-CO-PEG8-N ||-- Payload N=N
];
// Arrows {rank=same; R1; plus1; R2;} {R1, R2} -> P1 [label=" pH 5.0-7.0 \n (Aniline catalyst optional) ", fontcolor="#34A853"]; {rank=same; P1; plus2; R3;} {P1, R3} -> P2 [label=" Click Chemistry \n (e.g., CuAAC) ", fontcolor="#4285F4"];
// Invisible nodes for alignment node [style=invis]; i1 [label=""]; i2 [label=""]; R1 -> i1 [style=invis]; i1 -> P1 [style=invis]; P1 -> i2 [style=invis]; i2 -> P2 [style=invis]; } dot Caption: Chemical reaction pathway for two-step conjugation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG8-hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG8-hydrazide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This heterobifunctional linker is instrumental in the fields of bioconjugation, therapeutic development, and diagnostics, enabling the precise and efficient coupling of molecules.[1][2]
This compound features a terminal azide group for "click" chemistry, a hydrazide moiety for conjugation to carbonyls (aldehydes or ketones), and an 8-unit polyethylene glycol (PEG) spacer.[1][3] This PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which is particularly beneficial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1]
The conjugation strategy typically involves a two-step process. First, the hydrazide group of the linker reacts with a carbonyl group on a target biomolecule, such as an antibody or glycoprotein, to form a stable hydrazone bond. Subsequently, the terminal azide group is available for a highly efficient and specific CuAAC reaction with an alkyne-functionalized molecule, such as a drug, imaging agent, or nanoparticle.
Data Presentation
The following tables summarize key quantitative data for the two-step bioconjugation process using this compound.
Table 1: Reaction Parameters for Hydrazone Ligation
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 20-100 fold | A higher excess can improve conjugation efficiency, especially for dilute protein solutions. |
| Aniline Catalyst Concentration | 10-20 mM (optional) | Aniline can accelerate the rate of hydrazone bond formation. |
| Reaction pH | 5.5 - 7.4 | Hydrazone formation is generally more efficient at slightly acidic to neutral pH. |
| Reaction Time | 2-4 hours at room temperature | Optimal time may vary depending on the specific biomolecule and reaction conditions. |
| Quenching Agent Concentration | 100 mM (optional) | A quenching solution like 1 M glycine can be used to stop the reaction. |
Table 2: Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value | Notes |
| Molar Excess of Alkyne-Payload | 5-10 fold | Ensures efficient conjugation to the azide-functionalized biomolecule. |
| Final Copper (Cu²⁺) Concentration | 0.5-1 mM | The active catalyst is Cu¹⁺, generated in situ from a Cu²⁺ salt. |
| Copper Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Used in a 1:5 molar ratio with CuSO₄ to stabilize the Cu¹⁺ ion and protect the biomolecule. |
| Reducing Agent Concentration | 2.5-5 mM | Freshly prepared sodium ascorbate is used to reduce Cu²⁺ to Cu¹⁺. |
| Reaction Time | 1-2 hours at room temperature | The reaction should be protected from light. |
| Reaction pH | 7.4 | CuAAC is efficient over a broad pH range but is often performed at neutral pH for biomolecules. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Antibodies
This protocol describes the mild oxidation of an antibody to generate reactive aldehyde groups for subsequent hydrazone ligation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in oxidation buffer, freshly prepared)
-
Glycerol or ethylene glycol
-
Desalting column
-
Oxidation buffer (e.g., PBS, pH 7.4)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the oxidation buffer.
-
Add a fresh stock solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 15-20 mM.
-
Incubate for 10 minutes at 4°C in the dark.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess periodate and quenching agent.
Protocol 2: Hydrazone Ligation with this compound
This protocol details the conjugation of the azide linker to the oxidized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline solution (optional, e.g., 100 mM in DMSO or conjugation buffer, freshly prepared)
-
Quenching solution (optional, e.g., 1 M glycine, pH 5.5)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of the this compound solution to the purified, oxidized antibody.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the resulting azide-functionalized antibody (N₃-PEG8-mAb) from excess reagents using SEC.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the attachment of an alkyne-containing payload to the azide-functionalized antibody.
Materials:
-
N₃-PEG8-mAb conjugate from Protocol 2
-
Alkyne-functionalized payload (e.g., drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 250 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or Ion Exchange Chromatography - IEX)
Procedure:
-
Prepare the N₃-PEG8-mAb conjugate at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).
-
In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add a 5-10 molar excess of the alkyne-payload to the mAb conjugate solution.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final bioconjugate using SEC or IEX to remove unreacted payload and catalyst.
-
Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical pathway for the two-step bioconjugation.
Caption: Troubleshooting guide for common bioconjugation issues.
References
Application Notes and Protocols for Azido-PEG8-hydrazide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-hydrazide is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, most notably in the construction of Antibody-Drug Conjugates (ADCs).[1] This linker is composed of three key components: a hydrazide group (-NHNH2), an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide group (-N3).[2][3] This unique structure allows for a sequential and controlled two-step conjugation strategy.[1][2]
The hydrazide moiety facilitates the initial conjugation to a carrier molecule, such as a monoclonal antibody (mAb), by reacting with carbonyl groups (aldehydes or ketones) to form a hydrazone bond. These carbonyl groups can be introduced into the carbohydrate regions of an antibody through mild oxidation, offering a site-specific conjugation approach that minimizes interference with the antigen-binding domains. The eight-unit PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, reducing the likelihood of aggregation and immunogenicity. The terminal azide group serves as a handle for the subsequent attachment of a therapeutic payload via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The pH-sensitive nature of the hydrazone bond is a particularly advantageous feature for drug delivery. While relatively stable at physiological pH, the linkage is susceptible to hydrolysis under the acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.0). This characteristic enables the controlled release of the cytotoxic payload once the ADC has been internalized by the target cancer cell, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.
Key Features of this compound
-
Heterobifunctional Nature : Possesses two distinct reactive groups (hydrazide and azide) enabling sequential and controlled conjugation.
-
Site-Specific Conjugation : The hydrazide group's reactivity with aldehydes allows for site-specific attachment to the glycan regions of antibodies, preserving their antigen-binding affinity.
-
Enhanced Pharmacokinetics : The hydrophilic PEG8 spacer improves the solubility and in vivo circulation time of the drug conjugate.
-
Click Chemistry Compatibility : The azide group allows for a highly efficient and bioorthogonal ligation with alkyne-modified payloads.
-
pH-Sensitive Drug Release : The hydrazone linkage can be engineered to be cleavable in the acidic environment of lysosomes, ensuring targeted payload delivery.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody
This protocol describes the mild oxidation of the carbohydrate moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups necessary for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in oxidation buffer.
-
Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15-20 mM and incubate for 5-10 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5 or PBS, pH 6.0-7.4) using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound to an Oxidized Antibody
This protocol details the formation of the hydrazone bond between the aldehyde-functionalized mAb and this compound.
Materials:
-
Oxidized monoclonal antibody from Protocol 1
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline solution (optional catalyst)
-
Quenching solution (e.g., 1 M glycine, pH 5.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of the this compound solution to the oxidized mAb solution.
-
For a catalyzed reaction, add aniline to a final concentration of 10-20 mM to increase the reaction rate at physiological pH.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the Azido-PEG8-mAb conjugate from excess reagents using Size Exclusion Chromatography (SEC).
Protocol 3: "Click Chemistry" Payload Attachment to the Azide-Functionalized Antibody
This protocol describes the attachment of an alkyne-containing payload (e.g., a cytotoxic drug) to the azide-functionalized mAb via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azido-PEG8-mAb conjugate from Protocol 2
-
Alkyne-modified payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate solution (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or Ion Exchange Chromatography - IEX)
Procedure:
-
Prepare the Azido-PEG8-mAb conjugate at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).
-
In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add a 5-10 molar excess of the alkyne-payload to the mAb conjugate solution.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final ADC using an appropriate chromatography method (e.g., SEC, IEX).
-
Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation.
Data Presentation
Table 1: Quantitative Parameters for Experimental Protocols
| Parameter | Protocol 1: Antibody Oxidation | Protocol 2: Hydrazone Formation | Protocol 3: Click Chemistry |
| Reactant Concentration | mAb: 1-10 mg/mL | This compound: 10-50 mM stock | Azido-PEG8-mAb: 1-5 mg/mL |
| Molar Excess of Reagent | NaIO₄: 1-2 mM final concentration | This compound: 20-50 fold excess | Alkyne-payload: 5-10 fold excess |
| Catalyst Concentration | N/A | Aniline: 10-20 mM final concentration | CuSO₄: 0.5-1 mM; Sodium Ascorbate: 2.5-5 mM |
| Reaction pH | 5.5 | 5.5 (uncatalyzed) or 6.0-7.4 (catalyzed) | 7.4 |
| Reaction Time | 30 minutes | 2-4 hours | 1-2 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
Table 2: Stability of Hydrazone Linkages
| Linkage Type | Condition | Half-life | Reference |
| Aliphatic Aldehyde-derived Hydrazone | pH 5.5 | < 2 minutes | |
| Aromatic Aldehyde-derived Hydrazone | pH 7.4 & 5.5 | > 72 hours & > 48 hours, respectively | |
| General Hydrazone Conjugates | pH 4.0 - 6.0 | 3 hours to 300 days (varies with structure) |
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: ADC internalization and pH-mediated payload release mechanism.
References
Application Notes and Protocols for Two-Step Conjugation with Azido-PEG8-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the two-step conjugation of biomolecules, particularly glycoproteins such as monoclonal antibodies, using the heterobifunctional linker, Azido-PEG8-hydrazide. This linker is a valuable tool in bioconjugation, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), imaging agents, and other targeted biomolecular complexes.[1] The workflow leverages two distinct and highly efficient bioorthogonal reactions: hydrazone ligation and azide-alkyne cycloaddition ("click chemistry").
The process begins with the site-specific generation of aldehyde groups on the target glycoprotein through mild oxidation of its carbohydrate moieties.[] The hydrazide group of the this compound linker then reacts with these aldehydes to form a stable hydrazone bond.[][3] This initial conjugation step leaves a terminal azide group, which is then available for the second step: a highly specific and efficient click chemistry reaction with an alkyne-modified payload.[] The inclusion of an 8-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.
Principle of the Method
The two-step conjugation strategy offers precise control over the site of modification, preserving the integrity and function of the protein. The key steps are:
-
Oxidation: Vicinal diols within the sugar residues of the glycoprotein (e.g., sialic acids) are gently oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups.
-
Hydrazone Ligation: The hydrazide moiety of this compound forms a covalent bond with the newly generated aldehydes, creating a stable hydrazone linkage. This reaction is most efficient at a slightly acidic pH but can be catalyzed by aniline at or near neutral pH.
-
Click Chemistry: The terminal azide of the now-conjugated linker is ready for a bioorthogonal reaction with a molecule containing a terminal alkyne. This is typically achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Experimental Workflow Diagram
Caption: A schematic of the two-step conjugation process.
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the mild oxidation of carbohydrate moieties on a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., monoclonal antibody) at 0.5-10 mg/mL
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 15 mM Glycerol
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer with the Oxidation Buffer.
-
Periodate Solution Preparation: Prepare a fresh stock solution of NaIO₄ in the Oxidation Buffer. The final concentration will depend on the desired extent of oxidation (see Table 1).
-
Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution. For selective oxidation of sialic acid residues, a final concentration of 1 mM NaIO₄ is recommended. For broader oxidation of other sugar residues, a concentration of >10 mM can be used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Quenching: Terminate the reaction by adding the Quenching Solution and incubate for 5 minutes at room temperature.
-
Purification: Immediately remove excess periodate and quenching agent by buffer exchanging the oxidized glycoprotein into the Conjugation Buffer (see Protocol 2) using a desalting column or dialysis.
| Parameter | Condition for Sialic Acid Oxidation | Condition for General Sugar Oxidation |
| NaIO₄ Concentration | 1 mM | >10 mM |
| pH | 5.5 | 5.5 |
| Temperature | Room Temperature | Room Temperature |
| Time | 30 minutes | 30-60 minutes |
| Expected Outcome | Generation of aldehydes primarily on sialic acid residues. | Generation of aldehydes on various sugar moieties. |
Table 1. Recommended conditions for glycoprotein oxidation.
Protocol 2: Hydrazone Ligation with this compound
This protocol conjugates the azide-linker to the oxidized glycoprotein.
Materials:
-
Oxidized glycoprotein in Conjugation Buffer
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 (for uncatalyzed reaction) or PBS, pH 7.4 (for catalyzed reaction)
-
Aniline solution (optional, as catalyst): 1 M stock in DMSO
-
DMSO (for dissolving the linker)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Linker Preparation: Prepare a stock solution of this compound in DMSO.
-
Ligation Reaction: Add the this compound linker to the purified, oxidized glycoprotein solution. A 20- to 50-fold molar excess of the linker over the glycoprotein is a recommended starting point.
-
Catalysis (Optional): For reactions at neutral pH, aniline can be added as a catalyst to a final concentration of 10-20 mM. Aniline has been shown to significantly increase the rate of hydrazone formation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted linker and catalyst by SEC or dialysis. The resulting azide-functionalized glycoprotein is now ready for the click chemistry step.
| Parameter | Uncatalyzed Reaction | Aniline-Catalyzed Reaction |
| pH | 4.5 - 6.0 | 6.0 - 7.4 |
| Linker Molar Excess | 20-50x | 20-50x |
| Aniline Concentration | N/A | 10-20 mM |
| Time | 2-4 hours | 2-4 hours |
| Reaction Rate | Slower | Faster |
Table 2. Conditions for hydrazone ligation.
Protocol 3: Click Chemistry Conjugation of Alkyne-Payload
This protocol describes the final step of conjugating an alkyne-modified payload to the azide-functionalized glycoprotein. Both CuAAC and SPAAC protocols are provided.
Materials for CuAAC:
-
Azide-functionalized glycoprotein
-
Alkyne-modified payload
-
Copper(II) sulfate (CuSO₄)
-
Ligand (e.g., THPTA)
-
Reducing agent: Sodium ascorbate (prepare fresh)
-
DMSO or other suitable solvent for the payload
Procedure for CuAAC:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. Dissolve the alkyne-payload in a minimal amount of DMSO.
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.
-
Reaction Mixture: To the azide-functionalized glycoprotein, add the alkyne-payload (typically 4-10 molar excess).
-
Initiation: Add the catalyst premix to the glycoprotein-payload mixture, followed by the freshly prepared sodium ascorbate to initiate the reaction. Final concentrations are typically in the range of 0.5-1 mM CuSO₄/THPTA and 2.5-5 mM sodium ascorbate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using SEC or another suitable chromatography method to remove excess reagents.
Materials for SPAAC:
-
Azide-functionalized glycoprotein
-
Strain-promoted alkyne (e.g., DBCO, BCN)-modified payload
-
PBS, pH 7.4
Procedure for SPAAC:
-
Payload Preparation: Dissolve the strain-promoted alkyne-payload in a suitable solvent (e.g., DMSO).
-
Reaction: Add the payload solution to the azide-functionalized glycoprotein in PBS. A 20-fold molar excess of the DBCO-drug linker is a common starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Purify the final conjugate using SEC or another suitable method.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (uses ring strain) |
| Reaction Rate | Very fast (10⁷ to 10⁸ rate acceleration) | Slower than CuAAC, but continually improving |
| Biocompatibility | Potential cytotoxicity from copper catalyst | Highly biocompatible, suitable for in vivo applications |
| Alkyne Reagent | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |
Table 3. Comparison of CuAAC and SPAAC for the click chemistry step.
Characterization of the Final Conjugate
The final bioconjugate should be thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute for ADCs and can be determined using methods such as Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry (MS). HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of different drug-loaded species. Mass spectrometry provides a direct measurement of the mass of the conjugate, from which the number of attached drug molecules can be calculated.
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) can be used to assess the purity of the conjugate and to detect the presence of aggregates.
-
Confirmation of Conjugation: Techniques like SDS-PAGE will show a shift in the molecular weight of the protein after conjugation.
Signaling Pathway Diagram (Example for ADCs)
Caption: ADC binding, internalization, and payload release.
References
Troubleshooting & Optimization
How to improve low yield in Azido-PEG8-hydrazide conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azido-PEG8-hydrazide in conjugation reactions. Our aim is to help you overcome common challenges and improve the yield and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional groups?
This compound is a heterobifunctional linker molecule. It contains two key reactive groups:
-
An azide group (-N₃) , which is used for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
A hydrazide group (-NH-NH₂) , which reacts with aldehyde or ketone groups to form a hydrazone bond.[1]
These two groups are separated by an 8-unit polyethylene glycol (PEG) spacer, which enhances the solubility and biocompatibility of the resulting conjugate.[1]
Q2: What is the chemical principle behind the hydrazide conjugation reaction?
The hydrazide group reacts with a carbonyl group (aldehyde or ketone) on a target molecule to form a hydrazone bond (C=N-NH). This reaction is a condensation reaction, meaning a molecule of water is released. The formation of the hydrazone bond is pH-dependent.[1]
Q3: What are the optimal pH conditions for hydrazone bond formation?
The formation of a hydrazone bond is generally fastest at a slightly acidic pH, typically around 4.5 to 5.5.[1] However, for many biological applications involving sensitive proteins, the reaction is often carried out under physiological conditions (pH 6.0-7.4). While the reaction rate may be slower at neutral pH, the use of a catalyst can help to improve the reaction efficiency.
Q4: How stable is the hydrazone bond?
The stability of the hydrazone bond is pH-sensitive. It is generally stable at a physiological pH of around 7.4 but is susceptible to hydrolysis (cleavage) under acidic conditions. This property is often exploited for the controlled release of drugs from antibody-drug conjugates (ADCs) within the acidic environment of endosomes and lysosomes inside target cells. Hydrazones formed from aromatic aldehydes tend to be more stable than those formed from aliphatic aldehydes.
Q5: Can the hydrazone bond be stabilized?
Yes, if a permanent linkage is desired, the hydrazone bond can be stabilized by reduction to a hydrazine bond. A common reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN).
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in this compound conjugation reactions. The following guide provides potential causes and recommended solutions to help you troubleshoot and optimize your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Inefficient aldehyde/ketone generation on the target molecule: If you are conjugating to a glycoprotein, the oxidation step to generate aldehydes may be suboptimal. | Optimize the concentration of the oxidizing agent (e.g., sodium periodate). Ensure the oxidation reaction is performed at the recommended pH (typically pH 5.5-6.0). |
| Suboptimal reaction pH: The pH of the conjugation reaction mixture is outside the optimal range for hydrazone formation. | Adjust the pH of your reaction buffer to the optimal range (pH 4.5-5.5 for fastest kinetics, or pH 6.0-7.4 for sensitive biomolecules). | |
| Low reactivity of the carbonyl group: Ketones are generally less reactive than aldehydes. Aromatic aldehydes can also exhibit different reactivity compared to aliphatic aldehydes. | If possible, consider using a more reactive aldehyde on your target molecule. Increase the reaction time or temperature to drive the reaction forward. | |
| Insufficient molar excess of this compound: The concentration of the linker may be too low to achieve a high degree of conjugation. | Increase the molar excess of this compound in the reaction. A 50 to 100-fold molar excess is often recommended for antibody conjugations. | |
| Hydrolysis of the hydrazone bond: The reaction buffer may be too acidic, or the conjugate may be exposed to acidic conditions during purification. | Ensure the final conjugated product is stored in a buffer at or above neutral pH (e.g., PBS pH 7.4). Use neutral pH buffers for all purification steps. | |
| Protein Aggregation | Hydrophobic nature of the payload (if applicable): Some molecules attached to the PEG linker can decrease the solubility of the final conjugate. | The PEG spacer in this compound is designed to improve solubility. If aggregation persists, consider using a linker with a longer PEG chain. |
| Protein instability during the reaction: The reaction conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. | Perform all reaction and purification steps at 4°C. Screen different buffers and pH values to find conditions that maintain protein stability. Reduce the final concentration of the protein in the reaction mixture. | |
| Difficulty in Purification | Inefficient removal of unreacted linker: The small, unreacted this compound can be challenging to separate from the much larger biomolecule-conjugate. | Utilize size-based separation techniques such as Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF). The choice of method will depend on your sample volume and desired purity. |
Quantitative Data Summary
The following tables provide quantitative data to help guide your experimental design and optimization.
Table 1: Effect of pH on Hydrazone Bond Stability
| Hydrazone Type | pH | Half-life (t½) | Reference |
| Generic Hydrazone | 7 | 183 hours | |
| 5 | 4.4 hours | ||
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days | |
| Acylhydrazone | 7.4 | > 2.0 hours | |
| 5.5 | 0.23 hours | ||
| 4.5 | 0.027 hours | ||
| Resonance-stabilized Hydrazone | 7.4 | < 30% degradation after 24 hours | |
| 5.0 | Steady degradation over 24 hours |
Table 2: Impact of Aniline Catalyst on Hydrazone Formation Rate
| Reaction Conditions | Catalyst (10 mM Aniline) | Second-Order Rate Constant (k₁) | Rate Enhancement | Reference |
| pH 5.7, 1 mM peptides | Absent | 0.0031 M⁻¹s⁻¹ | - | |
| Present | 0.21 M⁻¹s⁻¹ | ~70-fold | ||
| pH 4.5, 1 mM peptides | Absent | 0.030 M⁻¹s⁻¹ | - | |
| Present | 0.49 M⁻¹s⁻¹ | ~20-fold |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein followed by conjugation with this compound.
1. Oxidation of Glycoprotein:
-
Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer with an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.6). The typical antibody concentration is 1-10 mg/mL.
-
Periodate Oxidation: Prepare a fresh stock solution of sodium periodate (e.g., 100 mM in oxidation buffer). Add the sodium periodate solution to the glycoprotein to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching: Stop the reaction by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 15-20 mM.
-
Purification: Immediately purify the oxidized glycoprotein to remove excess periodate and quenching agent using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 6.5-7.4).
2. Hydrazone Ligation:
-
Reagent Preparation: Dissolve the this compound in the conjugation buffer.
-
Conjugation Reaction: Add the this compound solution to the purified, oxidized glycoprotein. A molar excess of the hydrazide linker (e.g., 50-100 fold) is typically used. For catalyzed reactions, freshly prepared aniline can be added to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Purify the conjugate to remove the excess this compound using a suitable method such as Size Exclusion Chromatography (SEC).
Protocol 2: Characterization of the Conjugate
1. Mass Spectrometry (MS):
-
Principle: Successful conjugation will result in a predictable mass increase in the target molecule.
-
Method: Use ESI-MS or MALDI-TOF MS to acquire the mass spectrum of the unconjugated molecule and the purified conjugate. A mass shift corresponding to the mass of the this compound linker confirms successful conjugation.
2. HPLC Analysis:
-
Principle: Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugate from the unreacted starting materials based on hydrophobicity.
-
Method: Inject a known amount of the reaction mixture or purified conjugate onto a C18 column. The peak corresponding to the conjugate will typically have a different retention time than the unreacted target molecule. The conjugation efficiency can be calculated by integrating the peak areas.
3. ¹H NMR Spectroscopy:
-
Principle: The degree of conjugation can be determined by comparing the integral of a characteristic proton signal from the PEG linker to a signal from the target molecule.
-
Method: Acquire a ¹H NMR spectrum of the purified conjugate in a suitable deuterated solvent. Identify and integrate a well-resolved proton signal unique to the PEG backbone (around 3.6 ppm) and a signal unique to the target molecule. Calculate the degree of conjugation by comparing the ratio of the integrals, accounting for the number of protons each signal represents.
Visualizations
Caption: Experimental workflow for this compound conjugation to a glycoprotein.
Caption: Key factors influencing the this compound conjugation reaction.
References
Technical Support Center: Azido-PEG8-hydrazide and Hydrazone Bond Stability
Welcome to the technical support center for troubleshooting hydrazone bond instability when using Azido-PEG8-hydrazide. This resource provides detailed answers to frequently asked questions, troubleshooting guides, and experimental protocols to help researchers, scientists, and drug development professionals optimize their bioconjugation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a hydrazone bond and why is it used with this compound?
A1: A hydrazone bond is a covalent bond formed by the reaction of a hydrazide, such as the one on this compound, with a carbonyl group (an aldehyde or a ketone).[1] This reaction is a condensation reaction where a molecule of water is eliminated.[2]
This compound is a heterobifunctional linker. The azido group allows for attachment to alkyne-containing molecules via "click chemistry," while the hydrazide group enables conjugation to aldehydes or ketones on a second molecule (e.g., a drug, protein, or nanoparticle).[3][4]
The key advantage of the hydrazone linkage in fields like drug delivery is its pH-dependent stability. The bond is designed to be stable at the physiological pH of blood (around 7.4) but cleaves under the mildly acidic conditions found inside target cells, such as in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5] This allows for the controlled, intracellular release of a conjugated payload.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2353410-11-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Optimizing pH for hydrazone formation with Azido-PEG8-hydrazide
This guide provides detailed information, frequently asked questions, and troubleshooting advice for optimizing hydrazone formation when using Azido-PEG8-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a hydrazone with this compound?
The optimal pH for hydrazone formation is in a mildly acidic range, typically between pH 4.0 and 6.0.[1] A pH of approximately 4.5 is often cited as the most advantageous for the reaction.[2][3] This specific pH range strikes a crucial balance: it is acidic enough to catalyze the dehydration of the hemiaminal intermediate, yet not so acidic that it protonates and deactivates the hydrazide nucleophile.[1][2]
Q2: Why is pH so critical for the hydrazone formation reaction?
The reaction rate is highly dependent on pH, often showing a bell-shaped curve in rate vs. pH profiles. The reaction proceeds in two main steps: 1) the nucleophilic attack of the hydrazide on the carbonyl (aldehyde or ketone), and 2) the acid-catalyzed dehydration of the resulting intermediate to form the C=N double bond of the hydrazone.
-
At low pH (e.g., < 3-4): The hydrazide's terminal amine becomes protonated (-NH-NH3+). This removes its nucleophilic character, slowing down or halting the initial addition step.
-
At neutral or high pH (e.g., > 7): The hydrazide is sufficiently nucleophilic, but there are not enough protons to effectively catalyze the rate-limiting dehydration step, leading to very slow reaction kinetics.
Q3: What is the stability of the resulting hydrazone bond at different pH levels?
Hydrazone formation is a reversible process, and the stability of the bond is pH-dependent. The bond is generally stable at neutral pH (around 7.4), which is advantageous for bioconjugation applications in blood plasma. However, it is susceptible to acid-catalyzed hydrolysis. This cleavage is often exploited in drug delivery systems, where the hydrazone linker is designed to be stable in circulation but break apart in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) to release a payload.
Q4: Can I perform this reaction at a neutral pH (e.g., 7.4) for sensitive biological samples?
While the uncatalyzed reaction is very slow at neutral pH, it can be significantly accelerated by using a nucleophilic catalyst, such as aniline or its derivatives. Aniline reacts with the carbonyl compound to form a more reactive intermediate, which then readily couples with the hydrazide. Catalysts like 5-methoxyanthranilic acid (5MA) have been shown to be even more effective than aniline at neutral pH. This strategy allows for efficient hydrazone ligation under physiological conditions, which is crucial when working with pH-sensitive proteins or cells.
Troubleshooting Guide
Q1: My reaction yield is low. How can I fix this?
Low yield is a common issue that can often be traced back to suboptimal reaction conditions.
-
Verify pH: The most critical factor is pH. Ensure your reaction buffer is maintained between 4.0 and 6.0. Use a calibrated pH meter to confirm. If the pH is outside this range, the reaction rate will be significantly reduced.
-
Check Stoichiometry: An imbalance of reactants can lead to side products. Using a slight excess (1.1-1.2 equivalents) of the hydrazide component can help drive the reaction to completion and minimize the formation of azines, which can occur if the carbonyl compound is in excess.
-
Assess Reagent Quality: Ensure the this compound and the carbonyl compound have not degraded. Aldehydes, in particular, can oxidize over time. Use fresh or properly stored reagents.
-
Consider Steric Hindrance: Bulky groups near the reactive sites on either the hydrazide or the carbonyl compound can slow the reaction and reduce the final yield. Increasing the reaction time or temperature may help overcome this.
Q2: The reaction is extremely slow, even at the "optimal" pH. How can I accelerate it?
If the reaction kinetics are slow despite an optimized pH, consider the following strategies:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the rate. For stable reactants, refluxing the solution may be an option.
-
Increase Reactant Concentration: If the application allows, increasing the concentration of one or both reactants will accelerate the rate of this bimolecular reaction.
-
Use a Catalyst at Neutral pH: If you must work at neutral pH, the use of an aniline-based catalyst is strongly recommended. Concentrations of 1-10 mM are often effective. The catalyzed reaction at pH 7 can be faster than the uncatalyzed reaction at pH 4.5.
Q3: My final product seems to be degrading or reverting to starting materials. What can I do?
Hydrazone bonds are reversible and subject to hydrolysis, especially under acidic conditions.
-
Buffer Exchange Post-Reaction: After the reaction is complete, adjust the pH of the solution to neutral (pH 7.0-7.4) by buffer exchange or dialysis to improve the stability of the hydrazone bond for storage and downstream applications.
-
Structural Considerations: Hydrazones formed from aromatic aldehydes are generally more stable against hydrolysis than those formed from aliphatic aldehydes due to electronic conjugation. If your experimental design allows, using an aromatic aldehyde can increase the stability of the final conjugate.
Data and Parameters
Table 1: pH Effect on Hydrazone Formation Rate
| pH Range | Relative Reaction Rate | Rationale |
| < 3.0 | Very Slow | Protonation of the hydrazide nucleophile renders it unreactive. |
| 4.0 - 6.0 | Optimal | Good balance between acid catalysis of dehydration and a sufficiently nucleophilic hydrazide. |
| 7.0 - 8.0 | Slow | Lack of sufficient acid catalysis for the rate-limiting dehydration step. |
| > 8.0 | Very Slow | Dehydration of the intermediate is not effectively catalyzed. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH | Adjust pH to 4.0-6.0 using an appropriate buffer (e.g., acetate). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 eq.) of the hydrazide. | |
| Steric Hindrance | Increase reaction time and/or temperature. | |
| Slow Reaction | Inherently Slow Kinetics | Increase temperature or reactant concentrations. |
| Neutral pH Conditions | Add an aniline-based catalyst (e.g., aniline, 5MA) at 1-10 mM. | |
| Product Instability | Acid-Catalyzed Hydrolysis | After reaction, adjust pH to 7.0-7.4 for storage/use. |
| Reactant Structure | If possible, use an aromatic aldehyde to form a more stable hydrazone. |
Experimental Protocols
Protocol 1: General Hydrazone Formation (Acidic Conditions)
-
Buffer Preparation: Prepare a suitable buffer, such as 100 mM sodium acetate, and adjust the pH to 4.5.
-
Dissolve Reactants: Dissolve the aldehyde or ketone-containing molecule (1.0 equivalent) in the pH 4.5 buffer. If solubility is an issue, a co-solvent like DMSO or DMF may be used, but keep the organic solvent volume below 10%.
-
Add Hydrazide: Add a solution of this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction time can range from 1 to 24 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical method such as LC-MS or HPLC.
-
Purification: Once complete, purify the conjugate using an appropriate method like dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents.
Protocol 2: Aniline-Catalyzed Hydrazone Formation (Neutral pH)
-
Buffer Preparation: Prepare a buffer such as 100 mM phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare Catalyst Stock: Prepare a 100 mM stock solution of aniline or 5-methoxyanthranilic acid (5MA) in DMSO or water.
-
Dissolve Reactants: In the pH 7.4 buffer, dissolve the aldehyde or ketone-containing molecule (1.0 equivalent) and the this compound (1.1 equivalents).
-
Initiate Catalysis: Add the catalyst stock solution to the reaction mixture to achieve a final catalyst concentration of 1-10 mM.
-
Reaction & Monitoring: Stir at room temperature and monitor the reaction's progress. The catalyzed reaction is often significantly faster, potentially reaching completion in 1-4 hours.
-
Purification: Purify the final conjugate to remove the catalyst and any unreacted starting materials.
Diagrams
Caption: Acid-catalyzed mechanism of hydrazone formation.
Caption: The logical relationship between pH and reaction efficiency.
Caption: A workflow for troubleshooting low-yield hydrazone reactions.
References
Preventing side reactions with Azido-PEG8-hydrazide
Technical Support Center: Azido-PEG8-hydrazide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing an azide group and a hydrazide group separated by an 8-unit polyethylene glycol (PEG) spacer.[1] The azide group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[][3][4] The hydrazide moiety reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[5] The PEG linker enhances the solubility and biocompatibility of the resulting conjugate. This reagent is commonly used in drug delivery, bioconjugation, and for creating antibody-drug conjugates (ADCs).
Q2: What are the main reactive functionalities of this compound and their specific reaction partners?
This compound has two primary reactive groups:
-
Azide (-N₃): This group partakes in cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes (e.g., DBCO, BCN) without the need for a metal catalyst.
-
-
Hydrazide (-C(O)NHNH₂): This group reacts with carbonyls.
-
Reacts with aldehydes and ketones to form a hydrazone linkage.
-
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to prevent degradation of the reagent.
-
Storage: Store the solid product in a desiccated environment at -20°C.
-
Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the hydrazide group.
-
Solutions: It is recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, use an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert gas (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: How does the PEG8 linker influence my experiment?
The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:
-
Increased Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the crosslinker and the resulting conjugate.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a biomolecule, potentially reducing its immunogenicity.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can extend its circulation half-life by reducing renal clearance.
-
Steric Considerations: The length of the PEG linker provides spatial separation between the conjugated molecules, which can be beneficial. However, a long PEG chain might also cause steric hindrance, potentially affecting the biological activity of the conjugated molecule.
Troubleshooting Guides
Issue 1: Low or No Yield in Hydrazone Ligation (Hydrazide-Aldehyde/Ketone Coupling)
| Potential Cause | Recommended Solution |
| Degradation of the Hydrazide Group | The hydrazide may have hydrolyzed due to improper storage or handling (e.g., exposure to moisture or acidic conditions). Use a fresh vial of the reagent and ensure proper handling procedures are followed. |
| Suboptimal Reaction pH | Hydrazone formation is most efficient at a slightly acidic pH (typically pH 5-7). Optimize the pH of your reaction buffer. |
| Slow Reaction Kinetics | Hydrazone ligation can be a slow reaction. Increase the reaction time or consider gentle heating (e.g., 37°C) if your biomolecule is stable at that temperature. The use of a catalyst, such as aniline, can also increase the reaction rate. |
| Steric Hindrance | The carbonyl group on your target molecule may be sterically hindered, preventing efficient reaction with the hydrazide. |
| Inactive Aldehyde/Ketone | Ensure the aldehyde or ketone on your target molecule has not been oxidized or otherwise degraded. |
Issue 2: Low or No Yield in Azide-Alkyne Cycloaddition (Click Chemistry)
| Potential Cause | Recommended Solution |
| (CuAAC) Inactive Copper Catalyst | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen. Ensure you have a sufficient amount of a reducing agent (e.g., sodium ascorbate) and consider degassing your solutions. |
| (CuAAC) Poor Reagent Quality | The purity of the azide and alkyne reagents, as well as the solvents, is crucial for high-yield reactions. |
| (CuAAC) Copper Catalyst Chelation | Some substrates can chelate the copper catalyst, rendering it inactive. The use of a copper-stabilizing ligand, such as TBTA, can mitigate this issue. |
| (SPAAC) Low Reactivity of Strained Alkyne | The reaction rate of SPAAC is dependent on the ring strain of the cyclooctyne. Ensure you are using a sufficiently reactive cyclooctyne derivative. |
| Degradation of the Azide Group | The azide group can be reduced to an amine in the presence of certain reducing agents, such as DTT. Avoid using such reagents in your reaction mixture. |
Issue 3: Unexpected Cleavage of the Conjugate
| Potential Cause | Recommended Solution |
| Hydrolysis of the Hydrazone Bond | The hydrazone bond is susceptible to hydrolysis under acidic conditions (pH < 6). Ensure your purification and storage buffers are at a neutral or slightly basic pH if cleavage is not desired. |
| (CuAAC) Oxidative Damage to Biomolecules | Reactive oxygen species (ROS) generated during CuAAC reactions can lead to the cleavage of biomolecules. Use a copper-stabilizing ligand and degas your solutions to minimize ROS formation. |
Issue 4: Purification Challenges of the Final Conjugate
| Potential Cause | Recommended Solution |
| Heterogeneous Product Mixture | Side reactions or incomplete reactions can lead to a mixture of desired product, unreacted starting materials, and byproducts. |
| Difficulty Separating Product from Excess Reagent | The PEG linker can sometimes make separation based on size challenging. |
| Choice of Purification Method | A single purification method may not be sufficient. |
| Solution | A combination of chromatographic techniques is often necessary for purifying PEGylated conjugates. Size-exclusion chromatography (SEC) can be used to remove unreacted small molecules. Ion-exchange chromatography (IEX) is effective for separating species based on charge differences, which can be altered by PEGylation. Reverse-phase chromatography (RPC) can also be employed for separation based on hydrophobicity. |
Data Presentation
Table 1: General Stability of Hydrazone Bonds at Different pH Values
| pH Range | Stability | Notes |
| Acidic (pH < 6) | Labile | The hydrazone bond is susceptible to hydrolysis, which can be advantageous for targeted drug release in acidic environments like endosomes. |
| Neutral (pH 6.5 - 7.5) | Generally Stable | Acylhydrazones, like those formed from this compound, are relatively stable at physiological pH. |
| Basic (pH > 8) | Stable | The hydrazone bond is generally stable at basic pH. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation
-
Prepare the Aldehyde/Ketone-Containing Molecule: Dissolve your target molecule containing an aldehyde or ketone functional group in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
-
Prepare this compound: Immediately before use, dissolve this compound in the reaction buffer.
-
Conjugation Reaction: Add the desired molar excess of this compound to the solution of your target molecule.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can range from 2 to 24 hours and should be optimized for your specific application.
-
Purification: After the incubation period, remove the excess, unreacted this compound using an appropriate method such as dialysis, or size-exclusion chromatography (e.g., a desalting column).
-
Analysis: Analyze the purified conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reactants: Dissolve the alkyne-containing molecule and this compound separately in a suitable solvent mixture (e.g., water/DMSO or water/t-butanol).
-
Prepare Catalyst Solution: In a separate tube, prepare the copper(I) catalyst. This is typically done by mixing a Cu(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., TBTA) can also be included to improve reaction efficiency and prevent side reactions.
-
Conjugation Reaction: Add the catalyst solution to the mixture of the alkyne and azide reactants.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction is often complete within this timeframe.
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved through methods like size-exclusion chromatography or dialysis.
-
Analysis: Characterize the final product using methods such as mass spectrometry, HPLC, or NMR to confirm the formation of the triazole linkage.
Visualizations
References
Technical Support Center: Improving the Solubility of Azido-PEG8-hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Azido-PEG8-hydrazide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker molecule featuring an azide (N3) group, an eight-unit polyethylene glycol (PEG) spacer, and a hydrazide (-CONHNH2) group.[1][2] The azide group is used for "click chemistry" reactions with alkyne-containing molecules, while the hydrazide group reacts with carbonyl compounds like aldehydes and ketones to form hydrazone linkages.[1][2] The PEG spacer is hydrophilic and generally imparts good aqueous solubility to the linker itself.[1]
Q2: Why is my this compound conjugate poorly soluble?
A2: While the this compound linker is water-soluble, the solubility of the final conjugate is highly dependent on the physicochemical properties of the molecule it is conjugated to (e.g., a protein, peptide, or small molecule drug). If the conjugated molecule is hydrophobic, it can significantly decrease the overall solubility of the conjugate, leading to precipitation or aggregation.
Q3: How does PEGylation with this compound affect the properties of my molecule?
A3: PEGylation, the attachment of PEG chains, can confer several beneficial properties to your molecule, including:
-
Increased Solubility: The hydrophilic nature of the PEG chain generally increases the water solubility of the conjugated molecule.
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation.
-
Reduced Immunogenicity: The PEG chain can shield antigenic sites on a protein, reducing its immunogenicity.
-
Improved Pharmacokinetics: The increased size of the PEGylated molecule can prolong its circulation time in the body.
Q4: What are the initial steps to take when my conjugate precipitates?
A4: The first step is to visually inspect the solution. If it is cloudy or contains visible particles, centrifugation can be used to pellet the precipitate. The supernatant can then be carefully removed for analysis. It is crucial to determine if the precipitate is the conjugate or an unreacted component. Techniques like SDS-PAGE or HPLC can be used to analyze the composition of the precipitate and the supernatant.
Troubleshooting Guide
Problem: My this compound conjugate has poor solubility or has precipitated out of solution.
This is a common issue, and the troubleshooting process involves a systematic evaluation of several factors. The following guide provides potential causes and solutions.
dot
Caption: Troubleshooting workflow for poor this compound conjugate solubility.
| Potential Cause | Explanation | Recommended Solution |
| Inherent Hydrophobicity of the Conjugated Molecule | The molecule conjugated to the this compound linker is poorly water-soluble, causing the entire conjugate to precipitate. | Optimize the buffer conditions (pH, ionic strength), add co-solvents, or use solubility-enhancing additives. |
| Suboptimal Buffer pH | The pH of the solution may be at or near the isoelectric point (pI) of the protein conjugate, where its net charge is zero, leading to minimal solubility. | Adjust the pH of the buffer to be at least 1-2 units away from the pI of the conjugate. For many proteins, a slightly basic pH (7.5-8.5) can improve solubility. |
| Inappropriate Ionic Strength | Low ionic strength can lead to aggregation due to electrostatic interactions, while very high ionic strength can cause "salting out". | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your specific conjugate. |
| Concentration Effects | The conjugate concentration may be too high, exceeding its solubility limit in the given buffer. | Dilute the conjugate solution. If a high concentration is required, screen for optimal buffer conditions and additives. |
| Temperature | Low temperatures can sometimes decrease the solubility of certain compounds. | Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. However, be mindful of the thermal stability of your conjugate. |
Data Presentation: Illustrative Solubility Enhancement
The following table provides an illustrative example of how different strategies can improve the solubility of a hypothetical hydrophobic protein conjugated with this compound.
| Condition | Solubility (mg/mL) | Observations |
| Standard PBS, pH 7.4 | < 0.1 | Heavy precipitation observed. |
| Tris Buffer, pH 8.5 | 0.5 | Slight improvement, still some precipitation. |
| Tris Buffer, pH 8.5 + 150 mM NaCl | 1.2 | Significant improvement in solubility. |
| Tris Buffer, pH 8.5 + 150 mM NaCl + 5% DMSO | 3.5 | Most of the conjugate is solubilized. |
| Tris Buffer, pH 8.5 + 150 mM NaCl + 50 mM L-Arginine | 4.0 | Clear solution with no visible precipitate. |
Note: These values are for illustrative purposes only and the optimal conditions will vary depending on the specific conjugate.
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving the solubility of your this compound conjugates.
dot
Caption: General experimental workflow for improving conjugate solubility.
Protocol 1: pH Screening
This protocol aims to identify the optimal pH for maximizing the solubility of the conjugate.
Materials:
-
This compound conjugate sample
-
A series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, tris for pH 7.5-9)
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Aliquot a small, equal amount of the precipitated conjugate into several microcentrifuge tubes.
-
To each tube, add a different buffer from your pH series.
-
Gently vortex or pipette to resuspend the conjugate.
-
Incubate the tubes at room temperature for 1 hour with gentle agitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.
-
Carefully collect the supernatant from each tube.
-
Measure the protein concentration in each supernatant using a UV-Vis spectrophotometer (at 280 nm) or by HPLC to determine the pH at which the highest concentration of conjugate is solubilized.
Protocol 2: Co-solvent Screening
This protocol is for determining the effectiveness of various co-solvents in improving conjugate solubility.
Materials:
-
This compound conjugate sample
-
Optimal buffer identified from Protocol 1
-
A selection of water-miscible organic co-solvents (e.g., DMSO, ethanol, glycerol, propylene glycol).
-
Microcentrifuge tubes
-
Analytical method to quantify the soluble conjugate
Procedure:
-
Resuspend the conjugate in the optimal buffer determined from the pH screening.
-
Aliquot the resuspended conjugate into several microcentrifuge tubes.
-
To each tube, add a different co-solvent to a final concentration of 5-20% (v/v). It is important to add the co-solvent slowly while vortexing to avoid shocking the protein.
-
Incubate the samples for 1 hour at room temperature with gentle agitation.
-
Centrifuge to pellet any insoluble material.
-
Quantify the amount of soluble conjugate in the supernatant for each co-solvent condition.
Protocol 3: Screening of Solubility-Enhancing Additives
This protocol evaluates the effect of common additives known to improve protein solubility.
Materials:
-
This compound conjugate sample
-
Optimal buffer and co-solvent conditions (if any) from previous protocols
-
Stock solutions of solubility-enhancing additives such as L-Arginine (e.g., 1 M), and non-ionic detergents (e.g., Tween-20 at 10%).
-
Microcentrifuge tubes
-
Analytical method to quantify the soluble conjugate
Procedure:
-
Prepare the conjugate in the best buffer and co-solvent combination identified previously.
-
Aliquot the conjugate solution into microcentrifuge tubes.
-
Add different concentrations of each additive to the tubes (e.g., L-Arginine at 25, 50, and 100 mM; Tween-20 at 0.01%, 0.05%, and 0.1%).
-
Incubate the samples for 1 hour at room temperature with gentle agitation.
-
Centrifuge to remove any precipitate.
-
Measure the concentration of the soluble conjugate in the supernatant to identify the most effective additive and its optimal concentration.
References
How to address premature cleavage of hydrazone-linked conjugates at neutral pH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the premature cleavage of hydrazone-linked conjugates at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrazone-linked conjugate cleaving at neutral pH (e.g., in plasma or buffer at pH 7.4)?
A1: Hydrazone linkers are designed to be acid-labile, cleaving in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] The cleavage mechanism is acid-catalyzed hydrolysis, which involves protonation of the imine nitrogen followed by a nucleophilic attack by water.[3][4] While this reaction is significantly accelerated at low pH, it can still occur at a slower rate at the physiological pH of blood (~7.4), leading to premature payload release.[5] The rate of this undesired hydrolysis is highly dependent on the specific chemical structure of the hydrazone bond.
Q2: How can I increase the stability of my hydrazone linker at neutral pH?
A2: To enhance stability at neutral pH, you can modify the chemical structure of the carbonyl (aldehyde or ketone) and hydrazine precursors:
-
Use Aromatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic ones due to resonance stabilization between the C=N bond and the aromatic ring.
-
Introduce Electron-Donating Groups: Adding electron-donating groups to the aldehyde or ketone component increases the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable at neutral pH.
-
Utilize Acylhydrazones: Acylhydrazones tend to be more resistant to hydrolysis at neutral pH compared to alkylhydrazones, while still maintaining lability at acidic pH, offering a better stability profile for many applications.
Q3: What is the difference in stability between hydrazones derived from aromatic vs. aliphatic aldehydes/ketones?
A3: Hydrazones formed from aromatic aldehydes are significantly more stable against hydrolysis than those derived from aliphatic aldehydes. The conjugation of the hydrazone's C=N double bond with the aromatic π-system provides resonance stabilization, which makes the bond more resistant to cleavage. In some cases, hydrazones derived from aromatic aldehydes can be so stable that they do not release their payload effectively even in acidic environments. The selection of the appropriate aromatic or aliphatic precursor is therefore a critical balancing act between stability in circulation and efficient cleavage at the target site.
Q4: How do acylhydrazones compare to alkylhydrazones in terms of stability?
A4: Acylhydrazones generally exhibit greater stability against hydrolysis at neutral pH compared to alkylhydrazones. However, they are still readily cleaved at acidic pH. This characteristic makes them highly suitable for drug delivery applications, as they can provide the necessary stability in the bloodstream (pH 7.4) while allowing for efficient drug release in the acidic environment of tumor cells or endosomes. For example, an acylhydrazone linker used in one antibody-drug conjugate (ADC) showed only 6% hydrolysis after 24 hours at pH 7.4, but released 97% of its payload at pH 4.5 under the same conditions.
Q5: Are there alternative linker chemistries I should consider if I cannot stabilize my hydrazone linker?
A5: Yes, if optimizing the hydrazone linker does not yield the desired stability profile, several other cleavable and non-cleavable linkers are used in drug development:
-
Disulfide Linkers: These are cleaved in the reducing environment inside a cell, which has a much higher glutathione concentration than the bloodstream.
-
Peptide Linkers: These are designed to be substrates for specific proteases, like cathepsin B, that are highly active inside lysosomes. The valine-citrulline (Val-Cit) linker is a widely used example.
-
β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is prevalent in the tumor microenvironment and lysosomes.
-
Non-Cleavable Linkers: These linkers, such as those forming a stable thioether bond (e.g., SMCC), release the drug only after the entire antibody is degraded in the lysosome. This approach offers maximum stability in circulation.
Q6: How do I experimentally measure the stability of my hydrazone-linked conjugate?
A6: The stability of a hydrazone-linked conjugate is typically assessed using in vitro stability assays in buffer and plasma. The general workflow involves incubating the conjugate at 37°C, collecting samples at various time points, stopping the degradation reaction (quenching), and analyzing the amount of intact conjugate and released payload using methods like HPLC or LC-MS. A detailed protocol for a plasma stability assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue: Premature Cleavage of Hydrazone-Linked Conjugate at Neutral pH
This guide provides a logical workflow to diagnose and address stability issues encountered during your experiments.
Data Presentation
The stability of a hydrazone linker is highly dependent on its structure. The table below summarizes quantitative data from various studies, comparing the stability of different hydrazone linker types at physiological (pH 7.4) and acidic pH.
Table 1: Comparative Stability of Different Hydrazone Linkers
| Linker Type | Precursors | pH | Incubation Time | Stability (% Intact or % Release) | Reference |
| Aromatic Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazide | 7.4 | 24 hours | ~94% Intact (6% Hydrolysis) | |
| 4.5 | 24 hours | 3% Intact (97% Release) | |||
| Aromatic Ketone-based | N-4-acetylphenyl maleimide (APM) | 7.4 | 24 hours | >70% Intact (<30% Degradation) | |
| 5.0 | 24 hours | Steady increase in degradation | |||
| Aliphatic Ketone-based | 1-(N-3-butanone)-4-(N-maleimidomethyl) cyclohexane carboxamide (BMCA) | 7.4 | 5 hours | Significant hydrolysis observed | |
| 5.0 | Early time points | Much greater hydrolysis than at pH 7.4 | |||
| Aliphatic Aldehyde-based | 1-(N-3-propanal)-4-(N-maleimidomethyl) cyclohexane carboxamide (PMCA) | 7.4 | 5 hours | >30% Release | |
| 5.0 | 5 hours | No significant difference from pH 7.4 | |||
| Aliphatic Aldehyde-derived | Aliphatic Aldehyde + various Acyl Hydrazides | 7.4 | - | Half-lives ranged from 12 to 34 minutes | |
| 5.5 | < 2 minutes | Complete disappearance of conjugate | |||
| Aromatic Aldehyde-derived | Aromatic Aldehyde + various Acyl Hydrazides | 7.4 | 72 hours | Half-life not reached (highly stable) | |
| 5.5 | 48 hours | Half-life not reached (highly stable) |
Note: Experimental conditions can vary between studies. Direct comparison should be made with caution.
Experimental Protocols
A crucial experiment to quantify the stability of a drug-linker conjugate is the in vitro plasma stability assay. This simulates a physiological environment to provide a reliable measure of linker integrity.
Protocol: In Vitro Plasma Stability Assay
1. Objective: To determine the rate of cleavage of a hydrazone linker on a conjugate when incubated in plasma from a relevant species (e.g., human, mouse, rat).
2. Materials:
-
Test conjugate
-
Control conjugate (with a known stable linker, if available)
-
Frozen plasma (e.g., human, rat, mouse) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile (ACN) with an appropriate internal standard, stored cold (-20°C).
-
High-speed refrigerated centrifuge
-
Analytical instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
3. Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Stock Solution: Prepare a concentrated stock solution of the test conjugate in a suitable organic solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate from the stock solution into the plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be minimal (<1%) to prevent protein precipitation. Gently mix and start the timer. Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-conjugate mixture.
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of ACN with internal standard). This action stops the reaction and precipitates plasma proteins. Vortex vigorously and then centrifuge at high speed (>10,000 x g) for 10-15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the intact conjugate and any released payload. Analyze the supernatant by a validated LC-MS method capable of separating and quantifying both species.
-
Data Analysis: Plot the percentage of remaining intact conjugate against time. From this curve, calculate the half-life (t½) of the conjugate in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Optimizing reactant concentrations for Azido-PEG8-hydrazide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Azido-PEG8-hydrazide reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the conjugation of this compound to aldehyde or ketone-containing molecules.
Question: Why is the product yield low or non-existent?
Answer:
Low or no product formation can be attributed to several factors, ranging from suboptimal reaction conditions to reactant instability.
-
Incorrect pH: The formation of the hydrazone bond is pH-dependent. The optimal pH range is typically mildly acidic, between 4.5 and 6.0, which protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack.[1] If the pH is too low, the hydrazide can become protonated, reducing its nucleophilicity. For sensitive biomolecules, a neutral pH (7.0-7.4) can be used, but this may require longer reaction times or the use of a catalyst.[1]
-
Suboptimal Reactant Concentration: As a bimolecular reaction, the rate is dependent on the concentration of both the hydrazide and the carbonyl compound.[1] Consider increasing the concentration of one or both reactants. A 1.5 to 10-fold molar excess of this compound is commonly used.[1] For less efficient reactions, a higher molar excess of 10 to 50-fold may be necessary.[2]
-
Hydrolysis of the Target Molecule: The aldehyde or ketone on your target molecule may not be stable under the reaction conditions. It is crucial to assess the stability of your carbonyl-containing compound.
-
Contaminated Glassware: Acetone or other ketonic solvents can react with the hydrazide. Ensure all glassware is thoroughly cleaned and rinsed with a non-ketonic solvent like ethanol, followed by water.
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 6.0 | Optimal for hydrazone formation. |
| 7.0 - 7.4 | For pH-sensitive biomolecules (may require longer reaction time or catalyst). | |
| Molar Excess of this compound | 1.5 to 10-fold | Common starting range. |
| 10 to 50-fold | For less efficient reactions. |
Question: What could be causing unexpected side reactions?
Answer:
Side reactions can lead to a heterogeneous product mixture and reduce the yield of the desired conjugate.
-
Reaction with Carboxylic Acids: In the presence of carbodiimides like EDC, hydrazides can react with carboxylic acids. If your molecule contains both carbonyl and carboxyl groups, ensure your reaction conditions are optimized for selective hydrazone formation.
-
Non-specific Binding: The PEG component may sometimes lead to non-specific interactions. Consider including appropriate blocking agents if this is an issue in your application.
Question: Why is the hydrazone bond prematurely cleaving?
Answer:
The stability of the hydrazone bond is pH-dependent, and it is susceptible to hydrolysis under acidic conditions.
-
Acidic Buffers or Storage: Storing the conjugate in an acidic buffer will lead to premature cleavage of the hydrazone bond.
-
Instability in Biological Media: Components in plasma can contribute to the degradation of hydrazone bonds even at a neutral pH. If stability in plasma is critical, it is recommended to characterize the conjugate's stability in the relevant biological matrix.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with an aldehyde or ketone?
The hydrazide functional group (-CONHNH2) of this compound reacts with an aldehyde or ketone to form a hydrazone bond (C=N-NH-). This is a nucleophilic addition-elimination reaction that is reversible.
Q2: Is a catalyst necessary for the reaction?
While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts are frequently used to accelerate the reaction, especially when working with low concentrations of reactants. Aniline (10-50 mM) has been traditionally used, but more efficient catalysts are now available.
Q3: How stable is the resulting hydrazone bond?
The hydrazone bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is often exploited for the controlled release of drugs in the acidic environments of lysosomes or tumors. Oxime bonds, formed from the reaction of an aminooxy group with an aldehyde or ketone, are generally more stable to hydrolysis.
Q4: What are the key features of the this compound linker?
This linker is a heterobifunctional crosslinker containing an azide (N3) group and a hydrazide group, separated by an 8-unit polyethylene glycol (PEG) chain.
-
Azide group: Used for "click chemistry" reactions like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions.
-
Hydrazide group: Reacts with aldehydes or ketones to form a hydrazone bond.
-
PEG chain: A hydrophilic spacer that can improve the solubility and reduce the immunogenicity of the resulting conjugate.
Experimental Protocols
General Protocol for this compound Conjugation
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 4.7 for small molecules, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4 for biomolecules).
-
Dissolve the this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the carbonyl-containing molecule is commonly used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the aldehyde or ketone-containing substrate.
-
If using a catalyst, add aniline to a final concentration of 10-50 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the PEGylated product to confirm conjugation using methods such as mass spectrometry, HPLC, or NMR.
-
Protocol for Site-Specific Conjugation to Glycoproteins
-
Oxidation of Glycoprotein:
-
Prepare a fresh 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer, pH 5.5.
-
Add an equal volume of the periodate solution to your glycoprotein solution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C.
-
Remove excess periodate and glycerol by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.
-
-
Conjugation Reaction:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Add a 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted PEG reagent by dialysis or size-exclusion chromatography.
-
Characterize the PEGylated glycoprotein to confirm conjugation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathway for hydrazone bond formation.
References
Technical Support Center: Aniline-Catalyzed Hydrazone Formation with Azido-PEG8-hydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of aniline as a catalyst for hydrazone formation with Azido-PEG8-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the role of aniline in hydrazone formation?
Aniline acts as a nucleophilic catalyst in hydrazone formation.[1][2][3][4] The mechanism involves the initial reaction of aniline with the aldehyde or ketone to form a highly reactive protonated Schiff base intermediate.[3] This intermediate is more electrophilic than the starting carbonyl compound, making it more susceptible to nucleophilic attack by the hydrazide. This leads to a significant acceleration of the hydrazone formation rate.
Q2: What is the optimal pH for aniline-catalyzed hydrazone formation?
The optimal pH for hydrazone formation is typically around 4.5. However, aniline is an effective catalyst at both acidic (pH 4.5-5.7) and neutral pH (pH 7.0). The reaction rate is generally faster at a more acidic pH. For instance, one study reported a 400-fold rate increase at pH 4.5 with 100 mM aniline, compared to a 40-fold increase at neutral pH with the same catalyst concentration.
Q3: Can I use other catalysts besides aniline?
Yes, several aniline derivatives and other aromatic amines have been shown to be effective catalysts, some even superior to aniline. For example, p-methoxyaniline and anthranilic acids have demonstrated enhanced catalytic activity. Specifically, 5-methoxyaniline has been reported to provide a greater rate enhancement than aniline. More recent developments have identified bifunctional catalysts and other amine buffers that can significantly accelerate the reaction at neutral pH.
Q4: My hydrazone product appears to be unstable. What could be the cause?
Hydrazones are susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting carbonyl and hydrazide. This hydrolysis is often catalyzed by acidic conditions. To minimize hydrolysis, it is recommended to work at a neutral or slightly basic pH after the reaction is complete and to store the purified product in a dry environment.
Q5: What are common side products in hydrazone formation reactions?
A common side reaction, particularly when using unsubstituted hydrazine, is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound. Using a 1:1 molar ratio of the carbonyl compound to the hydrazide can help minimize this side product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Suboptimal pH: The reaction pH is outside the optimal range for catalysis. 2. Insufficient Catalyst: The concentration of aniline is too low to effectively catalyze the reaction. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion. 4. Low Reactant Concentration: The concentrations of the aldehyde/ketone and hydrazide are too low. | 1. Optimize pH: Adjust the reaction buffer to a pH between 4.5 and 7.0. A pH of around 5.7 is often a good starting point. 2. Increase Catalyst Concentration: Increase the aniline concentration. Concentrations of 10 mM to 100 mM are commonly used. 3. Extend Reaction Time: Monitor the reaction progress over a longer period. 4. Increase Reactant Concentrations: If possible, increase the concentration of your reactants. |
| Formation of Multiple Products | 1. Azine Formation: The hydrazone product is reacting with excess carbonyl compound. 2. Hydrolysis: The hydrazone product is hydrolyzing back to the starting materials. | 1. Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and this compound. Consider adding the carbonyl compound dropwise to the hydrazide solution. 2. Adjust pH Post-Reaction: After the reaction is complete, adjust the pH to neutral or slightly basic to minimize acid-catalyzed hydrolysis. |
| Difficulty Purifying the Product | 1. Presence of Excess Aniline: The catalyst is co-eluting with the product during chromatography. 2. Product Instability on Silica Gel: The acidic nature of silica gel can cause hydrolysis of the hydrazone. | 1. Aniline Removal: Perform an aqueous wash with a dilute acid (e.g., 1 M HCl) to protonate and extract the aniline into the aqueous phase. 2. Alternative Purification: Consider using a different purification method such as reversed-phase HPLC or size-exclusion chromatography. If using silica gel chromatography, consider neutralizing the silica gel with a base (e.g., triethylamine) before use. |
Quantitative Data Summary
The following table summarizes the kinetic data for aniline-catalyzed hydrazone formation from various studies.
| Catalyst | Reactant Concentrations | pH | Rate Constant (k₁) | Fold Rate Enhancement | Reference |
| Aniline (10 mM) | 1 mM peptides | 5.7 | Not specified | ~20-fold | |
| Aniline (100 mM) | Not specified | 4.5 | Not specified | 400-fold | |
| Aniline (100 mM) | Not specified | 7.0 | Not specified | 40-fold | |
| Aniline (10 mM) | 100 µM peptide and benzaldehyde | 7.0 | 190 ± 10 M⁻¹s⁻¹ | >70-fold | |
| Aniline (100 mM) | 100 µM peptide and benzaldehyde | 7.0 | 2,000 ± 100 M⁻¹s⁻¹ | Not specified | |
| 5-Methoxyanthranilic acid (1 mM) | 18 µM hydrazide, 1 mM aldehyde | 7.4 | Not specified | 84-fold (over uncatalyzed) |
Experimental Protocols
General Protocol for Aniline-Catalyzed Hydrazone Formation with this compound
-
Reactant Preparation:
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible buffer (e.g., 0.1 M phosphate buffer or 0.1 M NH₄OAc).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of aniline in the same buffer. The final concentration of aniline in the reaction mixture is typically between 10 mM and 100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde/ketone solution and the this compound solution to achieve the desired final concentrations (typically in the µM to mM range). A 1:1 molar ratio is recommended.
-
Add the aniline stock solution to the reaction mixture to the desired final catalytic concentration.
-
Adjust the final volume with the reaction buffer.
-
Gently mix the components.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at ambient temperature.
-
The reaction time can vary from minutes to several hours, depending on the reactant concentrations and the specific substrates. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified.
-
If aniline needs to be removed, an acidic aqueous wash can be performed if the product is soluble in an organic solvent.
-
Purify the hydrazone product using an appropriate chromatographic technique such as reversed-phase HPLC or silica gel chromatography.
-
Visualizations
Caption: Experimental workflow for aniline-catalyzed hydrazone formation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterizing and Purifying Azido-PEG8-Hydrazide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Azido-PEG8-hydrazide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components: an azide group (-N3), an eight-unit polyethylene glycol (PEG) spacer, and a hydrazide group (-NHNH2)[1][2]. This structure allows for a two-step conjugation process. The hydrazide group reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond, while the azide group can be used for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3][4]. This linker is commonly used in bioconjugation, drug delivery, and proteomics. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Q2: How are aldehyde or ketone groups typically introduced onto biomolecules for conjugation with this compound?
A2: For glycoproteins, such as antibodies, aldehyde groups can be generated by the mild oxidation of vicinal diols in the carbohydrate moieties of the Fc region using sodium periodate (NaIO₄). This method is site-specific and generally does not affect the antigen-binding sites.
Q3: What are the optimal reaction conditions for forming the hydrazone bond?
A3: The formation of the hydrazone bond is pH-dependent, with optimal reaction rates typically observed in a slightly acidic environment (pH 4.5-5.5). However, to maintain the stability of sensitive biomolecules like antibodies, the reaction is often performed at a pH between 6.0 and 7.4. The reaction rate may be slower at a neutral pH, but the addition of a catalyst like aniline can enhance the reaction efficiency.
Q4: How stable is the hydrazone bond formed during conjugation?
A4: The stability of the hydrazone bond is pH-sensitive. It is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions. This property can be advantageous for applications requiring the release of a conjugated molecule in acidic environments, such as within endosomes or the microenvironment of tumors.
Q5: What are the most effective methods for purifying this compound conjugates?
A5: The primary challenge in purification is the removal of the small, unreacted this compound linker from the much larger conjugate. Size-based separation techniques are highly effective for this purpose. Commonly used methods include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The choice of method will depend on factors like sample volume, desired purity, and processing time.
Q6: Which analytical techniques are recommended for characterizing the final conjugate?
A6: A combination of analytical techniques is often employed for thorough characterization. High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC-HPLC) and reversed-phase (RP-HPLC), can be used to assess purity and conjugation efficiency. Mass spectrometry (MS) is invaluable for confirming the molecular weight of the conjugate and determining the degree of PEGylation. SDS-PAGE will also show a shift in molecular weight upon successful conjugation.
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Inefficient oxidation of the biomolecule | Ensure the sodium periodate solution is freshly prepared. Optimize the concentration of sodium periodate and the reaction time. Verify the pH of the oxidation buffer is appropriate (typically pH 5.5). |
| Suboptimal pH for hydrazone bond formation | While the optimal pH is acidic, for sensitive proteins, a compromise may be needed. If reacting at physiological pH (6.0-7.4), consider adding a catalyst like aniline to improve the reaction rate. |
| Hydrolysis of the hydrazone bond | Ensure the reaction buffer and subsequent storage buffers are at or above neutral pH (e.g., PBS pH 7.4) to prevent premature cleavage of the hydrazone bond. |
| Inactive this compound linker | Ensure the linker has been stored correctly, protected from moisture. Use a fresh vial of the linker if degradation is suspected. |
Precipitation or Aggregation of the Conjugate
| Potential Cause | Recommended Solution |
| Buffer incompatibility | Ensure the buffer used throughout the conjugation and purification process is optimal for the stability of the biomolecule in its conjugated form. Avoid sudden and drastic changes in buffer composition. |
| Increased hydrophobicity of the conjugate | The PEG spacer in this compound is designed to enhance solubility. If aggregation persists, consider using a linker with a longer PEG chain. |
| High protein concentration | Perform the conjugation and purification steps at a protein concentration known to be soluble and stable. |
Incomplete Removal of Unreacted Linker
| Potential Cause | Recommended Solution |
| Inappropriate molecular weight cut-off (MWCO) of dialysis membrane or TFF cassette | Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of the conjugate but large enough to allow the free passage of the unreacted linker (MW ~481.54 g/mol ). A 3-5 kDa MWCO is often a good starting point. |
| Insufficient buffer exchange during dialysis or TFF | Perform multiple, sequential buffer exchanges (diavolumes) to ensure complete removal of the small molecular weight impurities. For dialysis, change the dialysis buffer multiple times. |
| Poor resolution in size-exclusion chromatography (SEC) | Optimize the SEC column and mobile phase for the best separation between the large conjugate and the small, unreacted linker. A slower flow rate can often improve resolution. |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to an Antibody
-
Antibody Preparation and Oxidation:
-
Buffer exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). The typical antibody concentration is 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the oxidation buffer.
-
Add the sodium periodate solution to the antibody solution at a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15-20 mM and incubate for 5-10 minutes.
-
Remove excess sodium periodate and glycerol using a desalting column or dialysis, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 6.0-7.4).
-
-
Hydrazone Bond Formation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add the this compound solution to the oxidized antibody solution at a 50- to 100-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the antibody-PEG conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove the unreacted this compound.
-
Protocol 2: Characterization by Size-Exclusion HPLC (SEC-HPLC)
-
Column: A suitable SEC column for protein separation (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the purified conjugate sample.
-
Monitor the elution profile. Successful conjugation will be indicated by a shift to an earlier retention time compared to the unconjugated antibody, reflecting an increase in molecular weight.
-
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Storage and handling best practices for Azido-PEG8-hydrazide to prevent degradation
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Azido-PEG8-hydrazide to prevent degradation and ensure optimal performance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound is sensitive to environmental conditions and should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups.
Q2: What solvents are compatible with this compound?
This reagent is generally soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] For conjugation reactions, it is common to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the appropriate aqueous reaction buffer.
Q3: What is the primary application of this compound?
This compound is a heterobifunctional linker used for bioconjugation. It contains two reactive groups:
-
An azide (N₃) group , which reacts with alkyne- or cyclooctyne-containing molecules via "click chemistry" (e.g., CuAAC or SPAAC).
-
A hydrazide (-NHNH₂) group , which reacts with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.
This dual functionality allows for a two-step conjugation strategy, which is frequently used in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.
Q4: What is the key feature of the hydrazone bond formed by this linker?
The defining characteristic of the hydrazone bond is its pH-dependent stability. It is relatively stable at neutral or physiological pH (around 7.4) but is designed to be cleavable under acidic conditions (e.g., pH 4.5-5.5). This property is highly advantageous for drug delivery systems, enabling the stable circulation of a conjugate in the bloodstream and promoting the release of its payload within the acidic microenvironments of tumors or cellular compartments like endosomes and lysosomes.
Data Presentation
The stability of the hydrazone bond is critical for the performance of the final conjugate. The rate of hydrolysis is highly dependent on the pH of the environment and the structure of the aldehyde or ketone it is conjugated to.
Table 1: pH-Dependent Stability of Hydrazone Bonds
| Conjugate Type | pH | Temperature (°C) | Approximate Half-life (t½) | Stability Profile |
| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation. |
| 5.5 | 37 | Minutes to < 2 hours | Provides rapid hydrolysis for triggered release in acidic environments. | |
| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | Highly stable at physiological pH. |
| 5.5 | 37 | > 48 hours | Generally too stable for most pH-triggered release applications. |
Note: This data is compiled from studies on various hydrazone-linked conjugates and should be used as a general guide. Actual stability will depend on the precise molecular structure of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for Antibody Glycan Labeling
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties on an antibody's Fc region.
Part A: Oxidation of Antibody Glycans to Generate Aldehydes
-
Preparation: Prepare the antibody in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Purification: Immediately remove excess periodate and byproducts by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column (e.g., Zeba™ Spin Desalting Column).
Part B: Conjugation of this compound
-
Reagent Preparation: Dissolve this compound in the conjugation buffer (or DMSO for a stock solution) to a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the purified, oxidized antibody. For catalyzed reactions, aniline can be added to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting azide-functionalized antibody conjugate from excess reagents using Size Exclusion Chromatography (SEC) or dialysis. The buffer should be neutral, such as PBS at pH 7.4.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The hydrazide-aldehyde reaction is most efficient at a slightly acidic pH (5.0-7.0). 2. Inactive Hydrazide: The reagent may have been degraded by moisture. 3. Interfering Substances: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide. Residual acetone on glassware can also inactivate the hydrazide group. | 1. Ensure the conjugation buffer pH is within the optimal range. A common choice is 0.1 M sodium acetate, pH 5.5. 2. Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO. 3. Use amine-free buffers like MES or acetate. Ensure all glassware is thoroughly rinsed with a non-ketonic solvent like ethanol, followed by water. |
| Premature Cleavage of Hydrazone Bond | 1. Acidic Storage Conditions: Storing the final conjugate in an acidic buffer will lead to hydrolysis. 2. Inherent Instability: The specific aldehyde used for conjugation may form a particularly labile hydrazone bond (e.g., some aliphatic aldehydes). | 1. Store the purified conjugate in a neutral buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage or -80°C for long-term storage. 2. If stability is an issue, consider using an aromatic aldehyde on your target molecule, which forms a more stable hydrazone bond. |
| Loss of Biological Activity of Conjugated Protein | 1. Steric Hindrance: The conjugated PEG linker and subsequent payload may block the active site or binding interface of the protein. 2. Harsh Reaction Conditions: The oxidation or conjugation steps may have damaged the protein. | 1. The site-specific nature of glycan conjugation is designed to minimize this issue. If problems persist, a linker with a different length may be required. 2. Ensure oxidation is performed under mild conditions (e.g., low temperature, short duration). Confirm that the protein is stable at the conjugation pH. |
| Unexpected Side Reactions | 1. Reaction with Carboxyl Groups: Under certain conditions, such as with the use of carbodiimide activators (e.g., EDC), hydrazides can react with carboxylic acids. | 1. When working with molecules containing both carbonyl and carboxyl groups, ensure reaction conditions are optimized for selective hydrazone formation and avoid activating carboxyl groups. |
Visualizations
Caption: Experimental workflow for site-specific antibody conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Validation & Comparative
A Comparative Guide to the Stability of Hydrazone vs. Oxime Bonds for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision that influences the stability, efficacy, and delivery mechanism of bioconjugates. Among the various covalent linkages, hydrazone and oxime bonds are frequently employed due to their formation under mild, biocompatible conditions. This guide provides an objective comparison of the stability of the hydrazone bond, particularly that formed from Azido-PEG8-hydrazide, versus the oxime bond, supported by experimental data and detailed methodologies.
Chemical Formation of Hydrazone and Oxime Bonds
Hydrazone bonds are formed by the reaction of a hydrazide, such as the one present in this compound, with an aldehyde or ketone.[1][2] Similarly, oxime bonds are formed from the condensation of an aminooxy group with an aldehyde or ketone.[1] Both reactions can proceed under mild aqueous conditions, often at or near physiological pH.[1]
Figure 1: Hydrazone Bond Formation Workflow.
Figure 2: Oxime Bond Formation Workflow.
Comparative Stability Analysis
The primary distinction between hydrazone and oxime linkages lies in their hydrolytic stability. While both are more stable than simple imine (Schiff base) bonds, oxime bonds exhibit substantially greater resistance to hydrolysis across a wide range of conditions.[3]
General and pH-Dependent Stability
Oxime Bond: The oxime linkage is renowned for its high stability, making it a preferred choice for applications requiring a permanent covalent bond. Rate constants for oxime hydrolysis are reported to be nearly 1000-fold lower than those for simple hydrazones. This stability holds true even under the mildly acidic conditions where hydrazones readily cleave.
Hydrazone Bond (from this compound): The hydrazone formed from a hydrazide is specifically an acylhydrazone. A key feature of this bond is its pH-dependent stability.
-
At Physiological pH (~7.4): Acylhydrazones are generally stable, allowing bioconjugates to remain intact in the bloodstream.
-
Under Acidic Conditions (pH 4.5-6.0): The bond is susceptible to acid-catalyzed hydrolysis. This characteristic is frequently exploited for controlled drug release within the acidic microenvironments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the conjugation of the C=N double bond with the aromatic ring. In contrast, alkylhydrazones are the most susceptible to hydrolysis among these types.
Quantitative Data on Hydrolytic Stability
Direct comparison of hydrolysis rates highlights the significant stability advantage of oxime linkages. A study on isostructural conjugates provided a clear quantitative measure of this difference.
| Linkage Type | Relative Hydrolysis Rate (k_rel) at pD 7.0 | Half-Life (t₁/₂) at pD 7.0 | Key Characteristics |
| Oxime | 1 | ~1155 hours | Exceptionally stable; preferred for permanent linkages. |
| Semicarbazone | 160 | ~7.2 hours | More stable than simple hydrazones but less stable than oximes. |
| Acetylhydrazone | 300 | ~3.8 hours | Representative of acylhydrazones; shows moderate stability. |
| Methylhydrazone | 600 | ~1.9 hours | Representative of simple alkylhydrazones; highly labile. |
Data adapted from kinetic studies on isostructural conjugates. Half-lives are calculated from the first-order rate constants provided in the source material.
Experimental Protocols
Protocol: Assessing Hydrolytic Stability of Hydrazone/Oxime Bonds
This protocol outlines a general method for comparing the stability of hydrazone and oxime-linked conjugates at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Hydrazone-linked conjugate (e.g., from this compound) and Oxime-linked conjugate.
-
Buffer solutions:
-
Phosphate-buffered saline (PBS) at pH 7.4 (physiological conditions).
-
Acetate or citrate buffer at pH 5.0 (endosomal/lysosomal conditions).
-
-
Thermostatic incubator (set to 37°C).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Quenching solution (e.g., a basic buffer like Tris, pH 8.5) to stop hydrolysis.
2. Procedure:
-
Sample Preparation: Prepare stock solutions of the test conjugates in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Dilute the stock solution of each conjugate into the pre-warmed (37°C) buffer solutions (pH 7.4 and pH 5.0) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the samples at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation tube.
-
Immediately quench the hydrolysis reaction by diluting the aliquot into the cold quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The intact conjugate will have a specific retention time. As hydrolysis proceeds, the peak corresponding to the intact conjugate will decrease, and peaks for the cleavage products will appear.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point by integrating the area of its corresponding peak.
-
Plot the percentage of intact conjugate versus time for each pH condition.
-
Determine the half-life (t₁/₂) of the conjugate under each condition, which is the time required for 50% of the initial conjugate to be hydrolyzed.
-
Decision-Making Workflow
The choice between a hydrazone and an oxime linker is dictated by the desired stability of the final bioconjugate in its target environment.
Figure 3: Linker Selection Logic.
Conclusion
-
Oxime bonds offer superior hydrolytic stability, making them the linker of choice for constructing robust, long-lasting bioconjugates where cleavage is not desired.
-
Hydrazone bonds , specifically the acylhydrazones formed from reagents like this compound, provide a crucial pH-sensitive cleavage mechanism. Their stability at neutral pH and rapid hydrolysis in acidic environments make them ideal for advanced drug delivery systems designed to release therapeutic payloads inside target cells.
Therefore, researchers should select an oxime linkage for applications demanding high stability and a hydrazone linkage when a controlled, acid-triggered release is a key component of the design strategy.
References
Validating Site-Specific Conjugation: A Comparative Analysis of Azido-PEG8-Hydrazide
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable antibody-drug conjugates (ADCs) is paramount for ensuring therapeutic efficacy and safety. The choice of linker and conjugation strategy directly impacts the drug-to-antibody ratio (DAR), stability, and overall performance of the ADC. This guide provides an objective comparison of Azido-PEG8-hydrazide, a bifunctional linker enabling site-specific conjugation to glycans, with traditional cysteine-based maleimide conjugation. Experimental data is presented to validate the site-specificity and performance of the resulting conjugates.
At a Glance: this compound vs. Cysteine-Maleimide Conjugation
| Feature | This compound (Glycan Conjugation) | Thiol-Reactive Maleimide (Cysteine Conjugation) |
| Conjugation Site | Conserved N-glycans at Asn297 in the Fc region. | Native or engineered cysteine residues. |
| Site-Specificity | High - targets the glycan moiety away from antigen-binding sites.[1] | Can be site-specific with engineered cysteines, but conjugation to native, reduced interchain disulfides is often non-selective.[2] |
| Homogeneity (DAR) | Produces a more homogeneous product with a uniform DAR.[3] | Often results in a heterogeneous mixture of species with varying DARs (0, 2, 4, 6, 8).[4] |
| Antibody Integrity | Preserves native antibody structure without the need for disulfide bond reduction.[3] | Requires reduction of disulfide bonds, which can potentially impact antibody structure and stability. |
| Linkage Stability | Forms a hydrazone bond that is relatively stable at physiological pH but can be engineered for pH-sensitive cleavage in the acidic environment of endosomes/lysosomes. | The thioether bond formed is susceptible to a retro-Michael addition, leading to premature payload release in plasma. |
| Process Complexity | Involves enzymatic glycan remodeling to introduce a reactive handle. | Requires antibody reduction and can involve more straightforward chemical reactions. |
Performance Comparison: Experimental Data
The site-specificity and homogeneity of ADCs are critical quality attributes that can be assessed using various analytical techniques. Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for this, as it can separate ADC species with different DARs based on their hydrophobicity.
Homogeneity Assessment by HIC
Studies comparing glycan-conjugated ADCs (representative of the this compound approach) with cysteine-maleimide ADCs demonstrate a significant improvement in homogeneity for the former. HIC profiles of glycan-conjugated ADCs show fewer peaks and a more defined DAR distribution compared to the broader, more complex profiles of cysteine-maleimide conjugates. This indicates a more uniform product with a consistent number of drugs per antibody.
| Conjugation Method | Key HIC Profile Characteristics | Interpretation |
| Glycan Conjugation | Sharper, more defined peaks corresponding to specific DAR species. | High degree of homogeneity, controlled drug loading. |
| Cysteine-Maleimide | Broad, multiple peaks representing a mixture of DARs (0, 2, 4, 6, 8). | Heterogeneous product with variable drug loading. |
Stability Analysis
The stability of the linker is crucial for preventing premature drug release in circulation, which can lead to off-target toxicity. Comparative studies have shown that glycan-conjugated ADCs exhibit enhanced serum stability with minimal payload loss over time, whereas cysteine-maleimide conjugates can show significant deconjugation.
| Linker Type | Stability in Plasma | Mechanism of Instability |
| Hydrazone (from this compound) | Relatively stable at physiological pH (~7.4) but can be susceptible to hydrolysis, which can be catalyzed by plasma components. Stability can be modulated by the structure of the hydrazone. | Acid-catalyzed hydrolysis, which is accelerated at lower pH. |
| Thioether (from Maleimide) | Prone to deconjugation through a retro-Michael reaction, leading to payload exchange with thiol-containing proteins in plasma like albumin. | Reverse-Michael addition. |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of different ADC conjugation strategies.
Protocol 1: Site-Specific Glycan Conjugation with this compound
This protocol involves the enzymatic modification of the antibody's N-glycans to introduce aldehyde groups, followed by conjugation with the hydrazide moiety of the linker.
1. Antibody Preparation and Glycan Oxidation:
-
The antibody is buffer-exchanged into an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
The antibody's glycans are enzymatically remodeled using a sequence of enzymes, including a galactosyltransferase and a sialyltransferase, to introduce a terminal galactose or sialic acid that can be subsequently oxidized.
-
The terminal sugar residues are then oxidized using a mild oxidizing agent, such as sodium periodate (NaIO4), to generate reactive aldehyde groups. The reaction is typically carried out at a low temperature (e.g., 4°C) in the dark for a defined period (e.g., 30 minutes).
-
The oxidation reaction is quenched by the addition of a quenching agent like glycerol.
-
Excess reagents are removed by buffer exchange using a desalting column.
2. Hydrazone Ligation:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
The this compound solution is added to the oxidized antibody solution. A molar excess of the linker is used to drive the reaction to completion.
-
The reaction mixture is incubated at room temperature or 4°C for a specified time (e.g., 2-16 hours). The reaction can be catalyzed by the addition of aniline.
-
The resulting ADC is purified to remove unreacted linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: Cysteine-Maleimide Conjugation
This protocol involves the reduction of interchain disulfide bonds to generate free thiols for conjugation.
1. Antibody Reduction:
-
The antibody is buffer-exchanged into a conjugation buffer (e.g., PBS with EDTA, pH 7.2).
-
A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), is added to the antibody solution to reduce the interchain disulfide bonds.
-
The reduction reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
The excess reducing agent is removed by buffer exchange.
2. Maleimide Conjugation:
-
A stock solution of the maleimide-functionalized payload is prepared in a suitable solvent (e.g., DMSO).
-
The maleimide-payload solution is added to the reduced antibody solution.
-
The reaction is incubated at room temperature or 4°C for 1-4 hours.
-
The reaction is quenched by the addition of a thiol-containing reagent, such as N-acetylcysteine.
-
The ADC is purified using SEC or HIC.
Protocol 3: Characterization of ADCs
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The peaks corresponding to different DAR species are integrated, and the weighted average DAR is calculated.
2. Purity and Aggregation Analysis by SEC:
-
Column: A size-exclusion column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: An aqueous buffer (e.g., PBS, pH 7.4).
-
Flow Rate: A constant flow rate is applied.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks.
3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS):
-
The mass of the intact or reduced ADC is determined using ESI-MS.
-
The mass difference between the conjugated and unconjugated antibody (or its subunits) corresponds to the mass of the attached drug-linker, confirming successful conjugation.
-
The distribution of different DAR species can also be determined from the mass spectrum.
Visualizing the Conjugation Workflows
Caption: Comparative workflow of glycan vs. cysteine conjugation.
Signaling Pathways and Logical Relationships
The choice of conjugation strategy has significant downstream implications for the ADC's mechanism of action and ultimate therapeutic efficacy.
Caption: Impact of conjugation strategy on ADC properties and outcome.
References
Confirming Azido-PEG8-hydrazide Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of Azido-PEG8-hydrazide to a target molecule is a critical step in creating advanced bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This heterobifunctional linker, with its terminal azide and hydrazide groups, allows for a two-step sequential conjugation process. Verifying the initial hydrazone bond formation between the hydrazide and a carbonyl group (aldehyde or ketone) on the target molecule is paramount before proceeding to the subsequent azide-alkyne cycloaddition ("click chemistry") step. This guide provides an objective comparison of key analytical methods for confirming this initial conjugation, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for validating this compound conjugation depends on several factors, including the nature of the target molecule (e.g., protein, nanoparticle, small molecule), the level of detail required (qualitative vs. quantitative), and the instrumentation available. The following table summarizes the key performance metrics of the most common analytical methods.
| Feature | Mass Spectrometry (ESI/MALDI-TOF) | ¹H NMR Spectroscopy | Reversed-Phase HPLC (RP-HPLC) | UV-Vis Spectroscopy |
| Primary Output | Precise mass confirmation of the conjugate and assessment of purity.[1][2][3][4] | Quantitative determination of the degree of conjugation (molar ratio).[5] | Purity assessment and quantification of conjugate, reactants, and products. | Qualitative confirmation of hydrazone bond formation and reaction kinetics. |
| Principle | Measures the mass-to-charge ratio of the conjugate to confirm the mass shift corresponding to the addition of the this compound linker. | Quantifies and compares the integrals of proton signals specific to the PEG linker and the target molecule. | Separates the conjugate from unreacted starting materials based on differences in hydrophobicity. | Measures the change in absorbance at a specific wavelength upon the formation of the conjugated hydrazone bond. |
| Sensitivity | High (ng-µg range). | Moderate (µg-mg range). | High (ng-µg range). | Low to Moderate (µg-mg range). |
| Resolution | Very High | High | High | Low |
| Quantitative? | Yes (relative quantification) | Yes (absolute quantification) | Yes | Limited (primarily for kinetics) |
| Key Advantage | Unambiguous mass confirmation and ability to detect different species (e.g., multiple conjugations). | Provides a direct measure of the average number of linkers per molecule. | Excellent for assessing purity and can be used for preparative scale purification. | Simple, rapid, and allows for real-time monitoring of the reaction. |
| Limitations | Can be complex for heterogeneous samples (polydisperse PEGs or multiple conjugation sites). | Requires higher sample amounts and deuterated solvents; signals can be complex for large molecules. | May cause denaturation of some proteins due to organic solvents. | Requires a chromophore near the hydrazone bond for a distinct spectral shift; often not quantitative for purity. |
Experimental Workflows and Logical Comparisons
To visualize the process, the following diagrams illustrate a typical experimental workflow for this compound conjugation and analysis, and a logical comparison of the primary analytical methods.
Caption: General experimental workflow for conjugation and analysis.
Caption: Logical relationships of analytical confirmation methods.
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to confirm this compound conjugation.
Confirmation of Conjugation by Mass Spectrometry (LC-MS)
Mass spectrometry provides definitive evidence of conjugation by measuring the precise mass of the product. A successful reaction will result in a mass increase corresponding to the molecular weight of the attached this compound linker (minus the mass of H₂O).
-
Principle : The conjugate is separated from reactants by liquid chromatography and then ionized (e.g., by Electrospray Ionization - ESI). A mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap) measures the mass-to-charge ratio (m/z) of the ions. The resulting spectrum is deconvoluted to determine the intact mass of the molecule.
-
Protocol :
-
LC System : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system with a reversed-phase column suitable for the target molecule (e.g., C4 for proteins).
-
LC Method :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 60-80°C.
-
-
Sample Preparation : Dilute the purified conjugate in Mobile Phase A to an appropriate concentration (e.g., 0.1-1 mg/mL).
-
Data Acquisition : Acquire mass spectra for both the unconjugated target molecule and the purified conjugate.
-
Data Analysis : Deconvolute the raw spectra to obtain the zero-charge mass. A mass shift corresponding to the mass of the this compound linker confirms successful conjugation. The presence of multiple peaks separated by the linker's mass indicates different degrees of conjugation.
-
Determination of Conjugation Degree by ¹H NMR Spectroscopy
¹H NMR is a powerful technique for quantifying the average number of PEG linkers attached to the target molecule.
-
Principle : The degree of conjugation is calculated by comparing the integral of a characteristic proton signal from the PEG backbone to the integral of a signal from the target molecule.
-
Protocol :
-
Sample Preparation : Lyophilize 1-5 mg of the purified conjugate to remove buffer salts. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis :
-
Identify a well-resolved proton signal unique to the PEG backbone (e.g., the ethylene glycol protons, which appear as a large singlet around 3.6 ppm).
-
Identify a well-resolved signal unique to the target molecule (e.g., aromatic protons or specific methyl groups).
-
Carefully integrate both peaks.
-
Calculate the degree of conjugation by comparing the ratio of the integrals, normalized by the number of protons each signal represents.
-
-
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is an effective method for separating the conjugated product from unreacted starting materials and other impurities, allowing for purity assessment and quantification.
-
Principle : Molecules are separated based on their hydrophobicity. The addition of the hydrophilic PEG linker will typically cause the conjugate to elute earlier (have a shorter retention time) than the more hydrophobic, unconjugated parent molecule.
-
Protocol :
-
System : Use an HPLC or UPLC system equipped with a UV detector and a reversed-phase column (e.g., C4, C8, or C18) appropriate for the molecule's size and polarity.
-
Method : Use the same or a similar mobile phase and gradient as described for LC-MS.
-
Detection : Monitor the elution profile using a UV detector at a wavelength where the target molecule or conjugate absorbs (e.g., 280 nm for proteins).
-
Data Analysis : The peak corresponding to the conjugate will have a different retention time than the unreacted target molecule. The percentage of purity can be calculated by integrating the peak area of the conjugate relative to the total area of all peaks in the chromatogram.
-
By employing a combination of these analytical methods, researchers can confidently confirm the successful formation of the hydrazone bond in an this compound conjugation, ensuring the quality and consistency of the bioconjugate before proceeding with further applications.
References
A Comparative Analysis of CuAAC and SPAAC for Azido-PEG8-Hydrazide Conjugation
For researchers and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides a comparative analysis of these two techniques for the conjugation of Azido-PEG8-hydrazide, a heterobifunctional linker increasingly utilized in bioconjugation and drug delivery.
Introduction to this compound and Click Chemistry
This compound is a versatile linker molecule featuring an azide group for "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazide group for subsequent reaction with aldehydes or ketones.[1][2] This combination makes it ideal for linking biomolecules, such as proteins or antibodies, to other molecules of interest, including small molecule drugs or imaging agents.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal byproducts.[3] Both CuAAC and SPAAC fall under this category, proceeding via the formation of a stable triazole ring from an azide and an alkyne. However, they differ significantly in their reaction mechanisms and requirements, which in turn dictates their suitability for different applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) salt.[2][4] The reaction is typically carried out in aqueous buffers and proceeds rapidly to form a 1,4-disubstituted triazole.
Advantages of CuAAC:
-
Fast reaction kinetics: CuAAC reactions are generally very fast, often completing within minutes to a few hours at room temperature.
-
High yields: The reaction is known for its high efficiency, typically providing near-quantitative yields of the desired conjugate.
-
Simple reagents: The required azide and terminal alkyne functional groups are relatively small and easy to introduce into molecules.
Disadvantages of CuAAC:
-
Cytotoxicity of copper catalyst: The copper(I) catalyst can be toxic to living cells, which can be a significant drawback for in vivo applications or when working with sensitive biological samples.
-
Requirement for a reducing agent and ligand: To maintain copper in its active Cu(I) state and to protect biomolecules from oxidative damage, a reducing agent (like sodium ascorbate) and a stabilizing ligand (such as THPTA) are often required.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst.
Advantages of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems, including live-cell imaging and in vivo drug delivery.
-
Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Simplified reaction setup: SPAAC does not require a catalyst, reducing agent, or ligand, simplifying the experimental protocol.
Disadvantages of SPAAC:
-
Slower reaction kinetics: Compared to CuAAC, SPAAC reactions are generally slower, with reaction times that can range from hours to overnight.
-
Bulky cyclooctyne group: The strained cyclooctyne reagents are significantly larger and more hydrophobic than terminal alkynes, which can sometimes affect the solubility and properties of the final conjugate.
Comparative Data Analysis
The choice between CuAAC and SPAAC for conjugating this compound will depend on the specific application and the sensitivity of the molecules involved. The following tables summarize the key differences between the two methods.
| Feature | CuAAC | SPAAC |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher |
| Reaction Kinetics | Fast (minutes to hours) | Slower (hours to overnight) |
| Reaction Components | Azide, Terminal Alkyne, Copper(I) salt, Reducing Agent, Ligand | Azide, Strained Cyclooctyne |
| Byproducts | Minimal | Minimal |
| Functional Group Tolerance | Good | Excellent |
| Parameter | CuAAC with this compound | SPAAC with this compound |
| Alkyne Partner | Terminal alkyne (e.g., Propargyl-functionalized molecule) | Strained cyclooctyne (e.g., DBCO-functionalized molecule) |
| Typical Reaction Time | 1 - 2 hours at room temperature | 2 - 4 hours at room temperature or overnight at 4°C |
| Key Advantage | Speed and efficiency | Biocompatibility and simplicity |
| Primary Limitation | Potential cytotoxicity | Slower reaction rate |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound using CuAAC and SPAAC. These should be optimized for specific applications.
Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in the Reaction Buffer to a final concentration of approximately 1-5 mg/mL.
-
Add a 10-fold molar excess of this compound to the protein solution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the catalyst premix to the protein/azide mixture to a final copper concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Protein
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the DBCO-modified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a 2-5 fold molar excess of this compound to the protein solution.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the chemical transformations in CuAAC and SPAAC involving this compound.
Caption: CuAAC reaction workflow for this compound.
Caption: SPAAC reaction workflow for this compound.
Conclusion
Both CuAAC and SPAAC are powerful methods for the conjugation of this compound. The choice between them is a trade-off between reaction speed and biocompatibility. For applications where speed is critical and the biological system can tolerate low levels of copper, CuAAC is an excellent choice. However, for in vivo studies, live-cell imaging, or applications involving sensitive biomolecules, the catalyst-free and highly biocompatible nature of SPAAC makes it the superior option. Researchers should carefully consider the specific requirements of their experiment to select the most appropriate click chemistry approach.
References
Assessing the Impact of Azido-PEG8-hydrazide on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of proteins is a critical tool for elucidating biological pathways, developing targeted therapeutics, and creating diagnostic agents. The choice of chemical linker for bioconjugation is paramount, as it can significantly influence the function, stability, and homogeneity of the final protein conjugate. This guide provides an objective comparison of Azido-PEG8-hydrazide with two common alternatives, maleimide- and N-hydroxysuccinimide (NHS)-ester-based reagents, for protein modification. We present a comprehensive assessment of their performance, supported by experimental data and detailed protocols, to inform the selection of the most appropriate conjugation strategy.
Executive Summary
This compound is a heterobifunctional linker that offers site-specific modification of proteins, particularly glycoproteins, through the reaction of its hydrazide group with aldehydes. These aldehydes can be generated by mild oxidation of carbohydrate moieties, often located away from the protein's active site, thus preserving its function. The azide group provides a bioorthogonal handle for subsequent "click" chemistry, allowing for the attachment of various payloads. In contrast, maleimide-based linkers target cysteine residues, while NHS-esters react with primary amines (lysine residues and the N-terminus). While effective, these methods can sometimes lead to heterogeneous products and may impact protein function if the target residues are located in or near active sites.
Performance Comparison
The selection of a bioconjugation strategy depends on several factors, including the target protein, the desired degree of labeling, and the intended application of the conjugate. The following tables provide a quantitative comparison of this compound with maleimide- and NHS-ester-based conjugation methods.
| Feature | This compound (Aldehyde-Targeted) | Maleimide-Based (Cysteine-Targeted) | NHS-Ester-Based (Amine-Targeted) |
| Target Residue | Aldehydes (from oxidized glycans) | Cysteines | Lysines, N-terminus |
| Typical Labeling Efficiency | High (>90%) | High (70-90%)[1] | Variable (dependent on protein and conditions) |
| Specificity | High (bioorthogonal aldehyde handle)[1] | High (selective for thiols at pH 6.5-7.5)[2] | Moderate (multiple lysine residues) |
| Reaction Kinetics | Moderate (hours)[1] | Fast (minutes to hours) | Fast (minutes to hours) |
| Resulting Linkage | Hydrazone | Thioether | Amide |
| Bond Stability | pH-sensitive (cleavable in acidic conditions)[3] | Highly stable | Highly stable |
| Key Advantages | Site-specific conjugation, preserves protein function, bioorthogonal handle for click chemistry. | High selectivity for less abundant cysteines. | High reactivity with abundant amine groups. |
| Key Considerations | Requires oxidation step which could potentially damage the protein. | Potential for off-target reaction with other nucleophiles at higher pH. The thioether bond can undergo a retro-Michael reaction. | Can lead to a heterogeneous mixture of conjugates. May impact protein function if lysines are in the active site. |
Table 1: Comparison of Key Performance Indicators for Protein Labeling Techniques.
| Parameter | This compound | Maleimide-PEG | NHS-ester PEG |
| Homogeneity of Conjugate | High (site-specific to glycans) | Can be high with engineered cysteines, otherwise moderate. | Low to moderate (multiple lysine targets). |
| Impact on Protein Function | Generally minimal as it targets glycans away from active sites. | Can be significant if cysteines are in or near the active site. | Can be significant if lysines are in or near the active site. |
| In Vivo Stability | Hydrazone bond is relatively stable at physiological pH but can be cleaved in acidic environments like endosomes. | Thioether bond is highly stable, but the maleimide adduct can undergo deconjugation via a retro-Michael reaction. | Amide bond is highly stable. |
| Versatility | High, due to the bioorthogonal azide handle for further modifications. | Moderate, primarily for linking to a single payload. | Moderate, primarily for linking to a single payload. |
Table 2: Impact on Protein Properties and In Vivo Performance.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are protocols for protein modification using this compound, a maleimide-based reagent, and an NHS-ester.
Protocol 1: Site-Specific Labeling of a Glycoprotein with this compound
This protocol describes the generation of aldehyde groups on a glycoprotein and subsequent conjugation with this compound.
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
Sodium periodate (NaIO₄)
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol)
-
Desalting column
Procedure:
-
Buffer Exchange: Prepare the glycoprotein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-2 mM. Incubate in the dark at 4°C for 30 minutes.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with the conjugation buffer to remove excess periodate and quenching agent.
-
Conjugation: Add a 20- to 50-fold molar excess of this compound to the purified, oxidized glycoprotein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the this compound-conjugated protein from excess reagents using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Cysteine-Specific Protein Labeling with a Maleimide Reagent
This protocol details the conjugation of a maleimide-containing molecule to a protein with available cysteine residues.
Materials:
-
Cysteine-containing protein
-
Maleimide-functionalized reagent (e.g., Maleimide-PEG-payload)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) (optional)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide.
-
Purification: Purify the conjugate using a desalting column or SEC to remove excess reagents and quenching solution.
Protocol 3: Amine-Specific Protein Labeling with an NHS-Ester Reagent
This protocol describes the conjugation of an NHS-ester-functionalized molecule to a protein's lysine residues and N-terminus.
Materials:
-
Protein with accessible primary amines
-
NHS-ester-functionalized reagent (e.g., NHS-PEG-payload)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Dissolve the NHS-ester reagent in a small amount of anhydrous DMSO or DMF immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS-ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the conjugate using a desalting column or SEC to remove excess reagents and quenching byproducts.
Visualizing the Chemistry and Workflows
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound conjugation.
Caption: Comparison of experimental workflows.
Caption: Decision tree for selecting a conjugation method.
Conclusion
This compound presents a powerful strategy for the site-specific modification of proteins, particularly glycoproteins, with minimal impact on their function. Its key advantage lies in the ability to target carbohydrate moieties that are often distal to the protein's active or binding sites. The inclusion of an azide group further enhances its utility by enabling subsequent bioorthogonal "click" chemistry for the attachment of a wide array of molecules. While maleimide and NHS-ester chemistries are well-established and effective for many applications, they may result in less homogeneous conjugates and have a higher potential to affect protein function. The choice of conjugation chemistry should be guided by the specific protein, the desired properties of the final conjugate, and the intended downstream application. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to achieve their bioconjugation goals.
References
A Comparative Guide to Azido-PEG8-hydrazide in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of targeted drug delivery systems. This guide provides an objective comparison of Azido-PEG8-hydrazide, a popular pH-sensitive cleavable linker, with its non-cleavable amide-based counterparts. By examining experimental data on drug loading, release kinetics, and cytotoxicity, this document aims to provide a comprehensive resource for selecting the optimal linker strategy.
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between hydrazone linkages formed from hydrazides and amide linkages lies in their stability. Hydrazone bonds are designed to be labile under the mildly acidic conditions found in tumor microenvironments and endosomes (pH 5.0-6.5), facilitating targeted drug release. In contrast, amide bonds are highly stable and release the drug only upon proteolytic degradation of the carrier molecule within the cell.
Drug Loading and Conjugation Efficiency
The efficiency of drug conjugation to a carrier molecule is a key factor in the development of drug delivery systems. While direct comparative studies between this compound and its amide-forming equivalent are scarce, the principles of the conjugation chemistries allow for an informed comparison.
| Linker Type | Reactive Groups | Typical Conjugation Efficiency | Key Considerations |
| This compound | Hydrazide, Azide | High, dependent on the presence of aldehydes/ketones on the drug/carrier | Requires the presence or introduction of a carbonyl group on one of the molecules. The azide allows for orthogonal "click" chemistry. |
| Azido-PEG-NHS ester | N-hydroxysuccinimide ester, Azide | High, dependent on available primary amines | Reacts readily with abundant lysine residues on proteins, potentially leading to a heterogeneous product. The azide allows for orthogonal "click" chemistry. |
Note: The drug-to-antibody ratio (DAR) is a critical parameter for antibody-drug conjugates (ADCs). Site-specific conjugation methods, often employing enzymatic modifications to introduce reactive handles, can lead to more homogeneous ADCs with a well-defined DAR, typically around 2.[1]
Drug Release Kinetics
The rate and extent of drug release at the target site are pivotal for therapeutic efficacy. Hydrazone linkers exhibit pH-dependent release, while amide linkers rely on enzymatic degradation.
| Linker Type | Release Mechanism | Release Profile at Physiological pH (7.4) | Release Profile at Acidic pH (5.0-6.5) |
| Hydrazone (from Hydrazide) | Acid-catalyzed hydrolysis | Slow release, linker is relatively stable | Rapid release, hydrolysis is significantly accelerated[2] |
| Amide (from NHS ester) | Proteolytic degradation | Very slow release, highly stable bond | Release is dependent on lysosomal enzyme activity, not directly on pH |
A study comparing polymer-doxorubicin conjugates found that the hydrazone-linked drug was released significantly faster at pH 5.0 than at pH 7.4, whereas the amide-linked doxorubicin required the presence of lysosomal enzymes for its release.[2] In another study, a doxorubicin-PEG conjugate linked by a glyoxylic hydrazone showed up to 81.33% drug release at pH 6.4 over 40 days, compared to only 42.87% at pH 7.4.[3]
In Vitro Cytotoxicity
The cytotoxic potential of a drug conjugate is typically evaluated using cell-based assays and is often expressed as the half-maximal inhibitory concentration (IC50).
| Conjugate Type | Cell Line | IC50 | Reference |
| Hydrazone-linked Adriamycin-Antibody Conjugate | Daudi (5E9-positive) | Data suggests a correlation between acid stability and cytotoxicity | [4] |
| Various Hydrazone Derivatives | SH-SY5Y (neuroblastoma) | IC50 values ranged from 91.07 µM to >500 µM | |
| Benzoate Ester-Linked Arylsulfonyl Hydrazones | A549 (lung cancer) | IC50 values ranged from 29.59 µM to 176.70 µM | |
| Benzoate Ester-Linked Arylsulfonyl Hydrazones | MCF-7 (breast cancer) | IC50 values ranged from 27.70 µM to 170.30 µM | |
| Various Antibody-Drug Conjugates (ADCs) with different linkers | High Her2 expressing cell lines (N87, BT474, HCC1954) | IC50 values generally in the range of 13-50 ng/mL |
Note: The IC50 values are highly dependent on the specific drug, linker, carrier, and cell line used in the study. Direct comparisons between different studies should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these conjugation strategies in a research setting.
Protocol 1: Site-Specific Antibody Conjugation with this compound
This protocol involves the oxidation of the antibody's glycans to create aldehyde groups, followed by conjugation with the hydrazide linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
This compound
-
Aniline (optional catalyst)
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Desalting columns
Procedure:
-
Antibody Oxidation:
-
Adjust the concentration of the mAb to 1-10 mg/mL in an oxidation buffer (e.g., PBS, pH 6.0).
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.
-
-
Hydrazone Ligation:
-
Add a 50- to 100-fold molar excess of this compound to the oxidized antibody solution.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the azide-functionalized antibody using size-exclusion chromatography (SEC) or dialysis.
-
-
Click Chemistry (Optional):
-
The azide-functionalized antibody can be further conjugated to an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
Protocol 2: Antibody Conjugation with Azido-PEG-NHS Ester
This protocol describes the conjugation of an NHS ester-functionalized PEG linker to the primary amines (lysine residues) of an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.
-
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.
-
Drug-to-Antibody Ratio (DAR) Analysis: The average DAR can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug or a dye attached to the azide group via click chemistry.
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflows and the mechanism of pH-mediated drug release.
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer conjugates of doxorubicin bound through an amide and hydrazone bond: Impact of the carrier structure onto synergistic action in the treatment of solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Azido-PEG8-hydrazide: A Comparative Guide to Crosslinkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and pharmacokinetic profile.[1] This guide provides an objective comparison of Azido-PEG8-hydrazide, a heterobifunctional linker, against other commonly employed crosslinkers in ADC development. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant workflows to aid in the rational selection of linkers for next-generation ADCs.
Data Presentation: A Comparative Analysis of Linker Performance
The choice of linker chemistry directly impacts key characteristics of an ADC, including the drug-to-antibody ratio (DAR), stability in circulation, and cytotoxic potency. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker types.
Table 1: Comparison of Conjugation Chemistries and Resulting ADC Characteristics
| Feature | This compound (Glycan Conjugation) | Maleimide-PEG (Cysteine Conjugation) | Disulfide Linkers | Peptide Linkers (e.g., Val-Cit) |
| Target Site | Conserved N-glycans in the Fc region[2] | Native or engineered cysteine residues[2] | Cysteine residues | Lysine or Cysteine residues |
| Homogeneity | Generally high, leading to a more uniform Drug-to-Antibody Ratio (DAR)[3] | Can be heterogeneous (DARs 0-8) with native disulfides. Site-engineered approaches improve homogeneity.[2] | Can be heterogeneous | Can be heterogeneous |
| Bond Stability | Hydrazone bond can be designed to be acid-labile for release in lysosomes. | Thioether bond is highly stable, but can undergo retro-Michael reaction leading to deconjugation. | Reducible bond, cleaved in the high glutathione environment of the cell cytoplasm. | Cleaved by specific proteases (e.g., cathepsin B) in the lysosome. |
| Impact on Antigen Binding | Minimal impact as conjugation is distant from the Fab region. | Potential for impact if native cysteines near the binding site are used. | Potential for impact | Minimal impact |
Table 2: Plasma Stability of Different Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Can be prone to hydrolysis and premature drug release. Stability is influenced by the specific chemical structure. | Utilized in first-generation ADCs; newer designs have improved stability. |
| Disulfide | Reduction | Stability can be modulated by steric hindrance around the disulfide bond. | Exploits the difference in glutathione concentration between plasma and the cell interior. |
| Peptide (Val-Cit) | Proteolytic cleavage (e.g., Cathepsin B) | Demonstrates excellent stability. | Can show species-specific differences in stability (less stable in rodent plasma). |
| β-glucuronide | Enzymatic cleavage | Generally stable in plasma. | Requires the presence of β-glucuronidase in the tumor microenvironment. |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 |
| Dipeptide (Val-Cit) | MMAE | HER2-positive | Low nanomolar range |
| Hydrazone | Doxorubicin | Lewis Y positive | Potent, but can show non-specific toxicity |
| Non-cleavable (SMCC) | DM1 | HER2-positive | Potent on target cells |
Note: IC50 values are highly dependent on the payload, antibody, and target cell line, and direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
Protocol 1: ADC Synthesis using this compound (Glycan Conjugation)
This protocol outlines the site-specific conjugation of a linker-payload to the glycan moieties in the Fc region of an antibody.
-
Antibody Preparation: The antibody is buffer-exchanged into an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Glycan Oxidation:
-
A fresh solution of sodium periodate (NaIO4) is prepared.
-
The NaIO4 solution is added to the antibody solution to a final concentration of 1-2 mM.
-
The reaction is incubated in the dark at 4°C for 30 minutes to generate aldehyde groups on the glycans.
-
The reaction is quenched by adding glycerol or ethylene glycol.
-
-
Purification of Oxidized Antibody: The oxidized antibody is immediately purified using a desalting column to remove excess reagents.
-
Conjugation Reaction:
-
A 10- to 50-fold molar excess of this compound is added to the purified oxidized antibody.
-
The reaction mixture is incubated at room temperature for 2-4 hours or at 4°C overnight to form a stable hydrazone bond. Aniline can be used as a catalyst to improve reaction efficiency at physiological pH.
-
-
Payload Attachment (via Click Chemistry):
-
An alkyne-modified cytotoxic drug is dissolved in a suitable solvent (e.g., DMSO).
-
A 3- to 10-fold molar excess of the alkyne-drug is added to the azide-functionalized antibody.
-
For strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction is incubated at room temperature for 4-12 hours.
-
-
Final Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted components.
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to determine the stability of the linker in a physiological environment.
-
Incubation: The ADC is incubated at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Plasma proteins are precipitated, and the ADC and any released payload are extracted.
-
LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: The percentage of intact ADC remaining is plotted against time to determine the linker's stability.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic potency of the ADC on cancer cell lines.
-
Cell Seeding: Antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and incubated overnight.
-
Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubation: The plates are incubated for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., SDS-HCl or DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated by plotting cell viability against ADC concentration.
Mandatory Visualization
The following diagrams illustrate key processes and relationships in ADC development.
Caption: High-level experimental workflow for ADC development.
Caption: Conjugation workflow using this compound.
Caption: Logical relationships in ADC linker selection.
References
Safety Operating Guide
Proper Disposal of Azido-PEG8-hydrazide: A Safety-First Approach
For Immediate Reference: Treat Azido-PEG8-hydrazide and any contaminated materials as hazardous waste. Do not attempt to neutralize it with standard laboratory procedures for either azides or hydrazides due to the potential for dangerous cross-reactivity. All waste must be collected in a designated, properly labeled, non-metallic hazardous waste container for disposal by a licensed professional service.
Prioritizing Safety: Understanding the Hazards
This compound is a bifunctional molecule containing both an azide (-N₃) and a hydrazide (-CONHNH₂) group. Each of these functional groups presents significant and distinct hazards that must be carefully managed during disposal.
Azide Group Hazards:
-
Explosivity: Organic azides can be sensitive to shock, heat, and friction, leading to explosive decomposition.[1]
-
Formation of Explosive Metal Azides: Azides react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a critical concern for plumbing systems if azide solutions are improperly discarded down the drain.[2][3]
-
Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide.[2]
-
Reaction with Acids: Contact with acids forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2]
Hydrazide Group Hazards:
-
Toxicity: Hydrazide derivatives can be toxic.
-
Reactivity: The hydrazide group can react with oxidizing agents and may be unstable under certain conditions. The stability of the hydrazone bond formed from the hydrazide is pH-dependent, being susceptible to hydrolysis under acidic conditions.
The presence of both functional groups in a single molecule necessitates a disposal protocol that addresses the combined risks and acknowledges the potential for hazardous interactions between them. Standard chemical neutralization methods for azides (e.g., treatment with nitrous acid) are not recommended as they can react with the hydrazide moiety, potentially forming unstable or unknown hazardous byproducts.
Operational Plan: Waste Collection and Storage
Proper segregation and storage of this compound waste is the first critical step in ensuring laboratory safety.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste.
-
Container Material: The container must be made of a non-metallic material, such as high-density polyethylene (HDPE), to prevent the formation of explosive metal azides.
-
Waste Segregation: Collect all materials contaminated with this compound, including:
-
Unused or expired product.
-
Aqueous and organic solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Consumables like pipette tips, weighing papers, and chromatography materials.
-
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: Contains this compound". The label should also list any solvents or other chemicals present in the waste stream.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals. The storage location should be designated for hazardous waste.
Disposal Plan: Professional Hazardous Waste Management
Due to the complex and potentially reactive nature of this compound, on-site chemical neutralization is not recommended. The safest and most compliant method of disposal is through a licensed environmental services company.
Procedural Steps for Professional Disposal:
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on hazardous waste procedures at your facility and will be able to coordinate with approved waste disposal vendors.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with a certified chemical waste disposal service. These companies are equipped to handle, transport, and dispose of complex and reactive chemicals in accordance with all federal, state, and local regulations.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately as required by your institution and the disposal vendor.
Quantitative Data Summary
| Hazard Category | Associated Risk | Disposal Consideration |
| Chemical Reactivity | Formation of explosive metal azides and toxic/explosive hydrazoic acid. Potential for hazardous reactions between the azide and hydrazide groups under neutralization conditions. | Avoid contact with metals and acids. Do not attempt chemical neutralization. Segregate waste. |
| Explosivity | Organic azides can be sensitive to heat, shock, and friction. | Handle with care. Store away from heat sources. |
| Toxicity | Acute toxicity of the azide functional group. | Wear appropriate PPE. Prevent environmental release. |
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these conservative and safety-focused procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure the safety of laboratory personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG8-hydrazide
Essential safety protocols, operational guidance, and disposal plans are critical for the safe handling of Azido-PEG8-hydrazide in the laboratory. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.
This compound, a heterobifunctional linker containing both a reactive azide and a hydrazide group, requires careful handling due to the potential hazards associated with these functional groups. While the polyethylene glycol (PEG) spacer enhances water solubility, the azide moiety introduces a risk of explosive decomposition, and hydrazide compounds can be toxic.[1] Adherence to strict safety protocols is paramount to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical measure to ensure safety when handling this compound. The following table summarizes the recommended PPE.[1]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For tasks with a higher risk of exposure, consider using silver shield gloves underneath nitrile gloves.[2][3] | Azide compounds can be absorbed through the skin. Double gloving provides an additional barrier against contamination.[2] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a risk of splashes. | Protects against accidental splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-retardant lab coat is mandatory. For procedures with a higher risk of exposure to liquid or solid particles, consider wearing Tyvek sleeves or a gown. | Prevents skin contact with the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors may be necessary. | Minimizes the risk of inhaling harmful vapors or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Fume Hood: All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield: For all azide compounds, a blast shield should be used as a precaution against potential explosions.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Work Area: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, handle it carefully to avoid generating dust. Use plastic or ceramic spatulas; never use metal spatulas as they can form shock-sensitive metal azides.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
Storage: Store this compound in a cool, dry, and dark environment, away from incompatible materials such as acids, strong oxidizing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental explosions.
Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.
Waste Collection:
-
Liquid Waste: Collect all aqueous and organic waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Do not mix azide waste with acidic waste.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and bench paper, should be placed in a separate, clearly labeled hazardous waste container.
Deactivation of Azide Waste (for dilute solutions): For dilute solutions (e.g., less than 5%), chemical deactivation can be performed. This procedure must be carried out in a chemical fume hood. A common method involves the slow, controlled addition of a freshly prepared 20% aqueous solution of sodium nitrite to the azide solution, which has been acidified with dilute sulfuric acid. The reaction should be stirred for several hours to ensure complete destruction of the azide. The solution should then be neutralized with sodium hydroxide before being collected as hazardous waste.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
